GDC-0349
説明
mTOR Inhibitor this compound is an orally bioavailable, ATP-competitive, tetrahydroquinazoline (THQ)-based inhibitor of the mammalian target of rapamycin (mTOR) with potential antineoplastic activity. Upon administration, this compound selectively binds to and inhibits the activity of mTOR, which may result in both the induction of tumor cell apoptosis and a decrease in tumor cell proliferation. mTOR, a serine/threonine kinase belonging to the phosphatidylinositol-3 (PI3K) kinase-related kinase (PIKK) family, plays an important role in the PI3K/Akt/mTOR signaling pathway that regulates cell growth and proliferation, and its expression or activity is frequently dysregulated in human cancers.
RG-7603 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
an mTOR inhibitor with antineoplastic activity; structure in first source
特性
IUPAC Name |
1-ethyl-3-[4-[4-[(3S)-3-methylmorpholin-4-yl]-7-(oxetan-3-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O3/c1-3-25-24(31)26-18-6-4-17(5-7-18)22-27-21-12-29(19-14-33-15-19)9-8-20(21)23(28-22)30-10-11-32-13-16(30)2/h4-7,16,19H,3,8-15H2,1-2H3,(H2,25,26,31)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJOJUGRHPQXGF-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CCN(C3)C4COC4)C(=N2)N5CCOCC5C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CCN(C3)C4COC4)C(=N2)N5CCOC[C@@H]5C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40152996 | |
| Record name | GDC-0349 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40152996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207360-89-1 | |
| Record name | GDC-0349 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207360891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GDC-0349 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13072 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GDC-0349 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40152996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GDC-0349 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/579255I6O9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
GDC-0349: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
GDC-0349 is a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). This document provides an in-depth technical overview of the discovery, synthesis, and biological characterization of this compound, intended for researchers and professionals in the field of drug development. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and experimental workflows.
Introduction
The phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1] this compound emerged from a lead optimization program aimed at developing a potent and selective mTOR inhibitor with favorable pharmacological properties.[1] It inhibits both mTORC1 and mTORC2 complexes, offering a more complete blockade of the pathway compared to earlier mTOR inhibitors like rapamycin and its analogs.[1][2]
Mechanism of Action and Signaling Pathway
This compound is an ATP-competitive inhibitor of mTOR, binding to the kinase domain and preventing the phosphorylation of its downstream substrates.[2] This dual inhibition of mTORC1 and mTORC2 leads to the disruption of numerous cellular processes, including protein synthesis, cell cycle progression, and survival.
Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the point of intervention by this compound.
References
GDC-0349: A Technical Guide to PI3K/Akt/mTOR Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of GDC-0349, a potent and selective inhibitor of the mammalian target of rapamycin (mTOR). It details the compound's mechanism of action within the PI3K/Akt/mTOR signaling pathway, presents key quantitative data from preclinical studies, and outlines relevant experimental protocols.
Introduction: The PI3K/Akt/mTOR Pathway and this compound
The phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical intracellular cascade that governs essential cellular processes, including growth, proliferation, survival, and metabolism.[1][2] Aberrant activation of this pathway is a common feature in many human cancers, making its components attractive targets for therapeutic intervention.[3][4][5] mTOR, a serine/threonine kinase, functions as a central regulator within this pathway, existing in two distinct multiprotein complexes: mTORC1 and mTORC2.[3]
This compound is a potent, selective, and ATP-competitive inhibitor of mTOR developed for cancer therapy.[3][4] Unlike first-generation mTOR inhibitors such as rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1, this compound is a second-generation inhibitor that targets the kinase activity of both mTORC1 and mTORC2.[3][6][7] This dual inhibition is believed to offer a more comprehensive blockade of the pathway, overcoming some of the limitations of mTORC1-selective inhibitors, such as the feedback activation of Akt signaling.[6][7]
Mechanism of Action
This compound exerts its effects by directly competing with ATP for binding to the mTOR kinase domain.[4][8] This inhibition prevents the phosphorylation of downstream substrates of both mTORC1 and mTORC2 complexes.
-
mTORC1 Inhibition: By inhibiting mTORC1, this compound blocks the phosphorylation of key substrates like S6 kinase (S6K) and eIF4E-binding protein 1 (4E-BP1). This leads to a reduction in protein synthesis and cell proliferation.[7]
-
mTORC2 Inhibition: Inhibition of mTORC2 by this compound prevents the phosphorylation of Akt at serine 473 (S473), a crucial step for full Akt activation.[3][8] This dampens the pro-survival signals mediated by Akt.
Pharmacodynamic studies have confirmed that this compound effectively inhibits downstream markers of both complexes, including phospho-4EBP1 (mTORC1 substrate) and phospho-Akt(S473) (mTORC2 substrate), in vivo.[3][8]
Signaling Pathway Diagram
Caption: PI3K/Akt/mTOR pathway showing inhibition of mTORC1 and mTORC2 by this compound.
Quantitative Data
The preclinical profile of this compound is characterized by high potency and selectivity.
Table 1: In Vitro Kinase Inhibition Profile
| Target | Assay Type | Value | Selectivity vs. PI3Kα | Reference |
| mTOR | Ki | 3.8 nM | >790-fold | [8] |
| PI3Kα | Inhibition | >790x less | - | [8] |
| 266 Kinases | Inhibition | <25% at 1µM | - | [3] |
Table 2: In Vivo Efficacy in Xenograft Models
| Xenograft Model | Cancer Type | Genetic Background | Dosing Regimen (Oral) | Tumor Growth Inhibition (TGI) | Reference |
| MCF7-neo/Her2 | Breast Cancer | PI3K mutation | Daily | Dose-dependent, 99% at MTD | [3][8] |
| PC3 | Prostate Cancer | PTEN null | Daily | Efficacious | [8] |
| 786-O | Renal Cell Carcinoma | VHL mutant | Daily | Efficacious | [8] |
| A549 | Non-Small Cell Lung Cancer | KRas mutant | Daily | Modest (as single agent) | [3] |
Table 3: Pharmacokinetic Parameters
| Species | Parameter | Value | Reference |
| Mouse | Free Plasma Clearance | 100 mL/min/kg | [3] |
| Rat | Free Plasma Clearance | 171 mL/min/kg | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of mTOR inhibitors like this compound.
Protocol: Western Blot for Phosphorylated Proteins (p-Akt, p-S6K)
This protocol is designed to detect changes in the phosphorylation status of key mTOR pathway proteins in response to this compound treatment.
1. Sample Preparation & Lysis:
-
Culture cells to desired confluency and treat with this compound or vehicle control for the specified time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride). This is critical to preserve phosphorylation states.
-
Scrape cells, transfer lysate to microcentrifuge tubes, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein lysate per lane by adding 2x Laemmli sample buffer and boiling for 5 minutes.
-
Load samples onto an 8-12% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom.
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane. Confirm transfer efficiency using Ponceau S staining.
3. Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer. For phospho-antibodies, 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) is recommended to reduce background.[9]
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-phospho-Akt (S473) or rabbit anti-phospho-p70 S6K (Thr389)) diluted in blocking buffer. Incubation is typically performed overnight at 4°C with gentle agitation.[10][11]
-
Wash the membrane three times for 5-10 minutes each with TBST.[11]
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[11]
-
Wash the membrane again three times for 5-10 minutes each with TBST.
4. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Visualize the signal using a chemiluminescence imaging system or X-ray film.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., total Akt, total S6K) or a housekeeping protein like GAPDH.[10]
Protocol: In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor activity of this compound in a subcutaneous xenograft mouse model.[12][13][14]
1. Cell Preparation and Implantation:
-
Culture the desired human cancer cell line (e.g., MCF7, PC3) under standard conditions.
-
Harvest cells using trypsin, wash with sterile PBS or HBSS, and resuspend at a concentration of 5-10 x 106 cells per 100-200 µL.[15]
-
For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve tumor engraftment and growth.[12][13]
-
Subcutaneously inject the cell suspension into the flank of 4-6 week old immunocompromised mice (e.g., athymic nude or SCID mice).[12][15]
2. Tumor Growth and Treatment Initiation:
-
Monitor mice regularly for tumor formation.
-
Once tumors reach a predetermined average volume (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: V = (Length x Width²) / 2.[13]
3. Drug Formulation and Administration:
-
Formulate this compound for oral administration. A common vehicle is 0.5% methylcellulose with 0.2% Tween 80.[15]
-
Administer this compound or vehicle control to the respective groups daily by oral gavage at the desired dose(s) (e.g., 10-80 mg/kg).[8]
4. Monitoring and Endpoint:
-
Monitor animal body weight and overall health throughout the study as an indicator of toxicity.
-
Continue treatment for a specified period (e.g., 14-28 days) or until tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice, excise the tumors, and record their final weight.
-
Tumor samples can be flash-frozen or fixed for subsequent pharmacodynamic analysis (e.g., Western blot, immunohistochemistry).
Experimental Workflow Diagram
Caption: A typical experimental workflow for an in vivo tumor xenograft study.
Conclusion
This compound is a potent and selective dual mTORC1/mTORC2 inhibitor that has demonstrated significant preclinical activity.[3][4] Its ability to comprehensively block the mTOR signaling pathway, confirmed through pharmacodynamic marker modulation and dose-dependent efficacy in various cancer models, underscores its potential as a therapeutic agent.[3][8] The technical data and protocols provided herein serve as a guide for researchers investigating the role of mTOR signaling in cancer and evaluating the effects of targeted inhibitors like this compound.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Discovery and Biological Profiling of Potent and Selective mTOR Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery and Biological Profiling of Potent and Selective mTOR Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 8. selleckchem.com [selleckchem.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Phospho-p70(S6K) (Thr389)/p85(S6K) (Thr412) antibody (28735-1-AP) | Proteintech [ptglab.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 13. Tumor xenograft model [bio-protocol.org]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. file.glpbio.com [file.glpbio.com]
GDC-0349: A Preclinical Technical Guide for Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for GDC-0349, a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). The information presented herein is curated from publicly available research to support ongoing and future investigations into the therapeutic potential of this compound in oncology.
Core Mechanism of Action
This compound is an orally bioavailable small molecule that selectively targets the mTOR kinase, a critical regulator of cell growth, proliferation, and survival.[1] As an ATP-competitive inhibitor, this compound blocks the catalytic activity of mTOR, leading to the inhibition of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2] This dual inhibition disrupts the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in a wide range of human cancers, ultimately resulting in the induction of tumor cell apoptosis and a reduction in tumor cell proliferation.[1]
Signaling Pathway
The following diagram illustrates the central role of mTOR in the PI3K/Akt signaling cascade and the points of inhibition by this compound.
Quantitative Preclinical Data
The following tables summarize the key in vitro and in vivo preclinical data for this compound across various cancer models.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Notes |
| mTOR Ki | 3.8 nM | ATP-competitive inhibition. |
| PI3Kα Ki | ~3 µM | Demonstrates ~790-fold selectivity for mTOR over PI3Kα.[3] |
| Kinase Selectivity | Highly selective | Tested against a panel of 266 kinases.[3] |
Table 2: In Vivo Efficacy in Xenograft Models
| Cancer Model | Genetic Background | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| MCF7-neo/Her2 (Breast) | PI3K mutation | Orally, once daily | Dose-dependent, achieving stasis (99% TGI) at the maximum tolerated dose.[4] | [4] |
| PC3 (Prostate) | PTEN null | Not specified | Efficacious.[3] | [3] |
| 786-O (Renal) | VHL mutant | Not specified | Efficacious.[3] | [3] |
| A549 (Lung) | KRas mutant, LKB1 deficient | Orally, once daily | Modest as a single agent.[4] | [4] |
| A549 (Lung) | KRas mutant, LKB1 deficient | Orally, once daily (in combination with GDC-0973, MEK inhibitor) | Achieved tumor stasis.[4] | [4] |
| NSCLC Xenograft | Not specified | Daily oral administration | Potently inhibited tumor growth.[2][5] | [2],[5] |
Experimental Protocols
Detailed methodologies for key preclinical experiments are outlined below.
In Vitro Kinase Assays
Objective: To determine the inhibitory potency (Ki) of this compound against mTOR and other kinases.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human mTOR and PI3Kα enzymes are purified. A suitable substrate, such as PHAS-I/4E-BP1 for mTOR, is prepared in assay buffer.
-
Compound Dilution: this compound is serially diluted in DMSO to create a concentration gradient.
-
Kinase Reaction: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and this compound at various concentrations. The reaction is typically run at room temperature for a specified period (e.g., 60 minutes).
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as ELISA-based assays with phospho-specific antibodies or radiometric assays measuring the incorporation of 32P-ATP.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a no-inhibitor control. The Ki value is determined by fitting the data to a suitable dose-response curve using non-linear regression analysis.
Western Blot Analysis for Pathway Modulation
Objective: To assess the effect of this compound on the phosphorylation of downstream effectors of mTORC1 and mTORC2.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines (e.g., MCF7-neo/Her2) are cultured to 70-80% confluency and then treated with varying concentrations of this compound or vehicle control for a specified time.
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of key signaling proteins, such as Akt (S473), 4E-BP1, and S6K.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Animal Model: Athymic nude mice are typically used.
-
Tumor Implantation: Cancer cells (e.g., 1 x 107 MCF7-neo/Her2 cells) are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm3). The mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is formulated for oral administration and dosed once daily (or as specified in the study design) at various concentrations. The vehicle control group receives the formulation without the active compound.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (Length x Width2)/2.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. The tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for a preclinical in vivo efficacy study.
Concluding Remarks
The preclinical data for this compound demonstrate its potential as a potent and selective mTOR inhibitor with significant anti-tumor activity in a variety of cancer models. Its ability to inhibit both mTORC1 and mTORC2 complexes translates to a robust blockade of the PI3K/Akt/mTOR signaling pathway. The in vivo efficacy, particularly in combination with other targeted agents, suggests promising avenues for clinical development. This technical guide provides a foundational resource for researchers to design and interpret further studies aimed at elucidating the full therapeutic potential of this compound.
References
GDC-0349 Target Validation in Solid Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation of GDC-0349, a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR), in the context of solid tumors. This document outlines the mechanism of action, preclinical efficacy, and relevant experimental protocols to support further research and development in this area.
Introduction: The mTOR Pathway in Cancer
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival. Dysregulation of this pathway is a frequent event in a wide variety of human cancers, making it a prime target for therapeutic intervention. mTOR, a serine/threonine kinase, functions as a central node in this pathway and exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).
-
mTORC1 integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis, lipid biogenesis, and autophagy.
-
mTORC2 is involved in the regulation of cell survival, metabolism, and cytoskeletal organization, primarily through the phosphorylation and activation of Akt.
First-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), allosterically inhibit mTORC1. However, their clinical efficacy has been limited by an inability to inhibit mTORC2 and the activation of a feedback loop that leads to the phosphorylation of Akt. Second-generation mTOR inhibitors, like this compound, were developed to overcome these limitations by directly targeting the ATP-binding site of the mTOR kinase domain, thereby inhibiting both mTORC1 and mTORC2.
This compound: Mechanism of Action
This compound is a potent and selective, ATP-competitive inhibitor of mTOR kinase. By binding to the kinase domain, it effectively blocks the activity of both mTORC1 and mTORC2. This dual inhibition leads to a more comprehensive blockade of the mTOR signaling pathway compared to rapalogs.
The downstream effects of this compound include:
-
Inhibition of mTORC1 signaling: This leads to the dephosphorylation of its key substrates, the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) and the ribosomal protein S6 kinase 1 (S6K1), resulting in the suppression of protein synthesis and cell growth.
-
Inhibition of mTORC2 signaling: This prevents the phosphorylation of Akt at serine 473, a key step for its full activation. Inhibition of Akt leads to decreased cell survival and proliferation.
The following diagram illustrates the mechanism of action of this compound within the PI3K/Akt/mTOR signaling pathway.
GDC-0349 role in apoptosis and cell cycle arrest
An In-Depth Technical Guide on the Role of GDC-0349 in Apoptosis and Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent, selective, and ATP-competitive small molecule inhibitor of the mammalian target of rapamycin (mTOR) kinase[1][2][3]. By targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), this compound effectively disrupts the PI3K/Akt/mTOR signaling cascade, a pathway frequently dysregulated in human cancers[3][4]. This comprehensive guide elucidates the mechanistic action of this compound, focusing on its critical roles in inducing apoptosis and mediating cell cycle arrest in cancer cells. It provides detailed experimental protocols, quantitative data summaries, and visual diagrams of the key signaling pathways and workflows to support further research and development.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects through both mTOR-dependent and independent signaling pathways.
Inhibition of the PI3K/Akt/mTOR Pathway
This compound is a highly selective mTOR inhibitor with a Ki of 3.8 nM, demonstrating over 790-fold greater potency against mTOR compared to PI3Kα[2]. Its primary mechanism involves the direct inhibition of mTOR kinase activity, which affects both mTORC1 and mTORC2 complexes[3][4][5].
-
mTORC1 Inhibition: By inhibiting mTORC1, this compound prevents the phosphorylation of downstream effectors like p70S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1)[6][7]. This disruption leads to a global reduction in protein synthesis, which is critical for cell growth and proliferation.
-
mTORC2 Inhibition: Unlike rapamycin and its analogs (rapalogs), which primarily target mTORC1, this compound also inhibits mTORC2[3]. mTORC2 is responsible for the full activation of Akt via phosphorylation at the Serine 473 (S473) site[7]. Inhibition of mTORC2 by this compound blocks this crucial phosphorylation event, thereby suppressing Akt signaling and its pro-survival functions[3].
The dual inhibition of both complexes allows this compound to circumvent the negative feedback loop often activated by rapalogs, which can lead to increased Akt signaling and limit therapeutic efficacy[3].
Akt-mTOR-Independent Mechanisms
Studies in non-small cell lung cancer (NSCLC) cells have revealed that this compound can induce apoptosis through mechanisms independent of Akt-mTOR inhibition[1]. Restoring Akt-mTOR activation only partially mitigates this compound-induced apoptosis, indicating the involvement of other pathways[1]. The key identified independent mechanism involves the inhibition of sphingosine kinase 1 (SphK1), which leads to the accumulation of ceramide, activation of JNK (c-Jun N-terminal kinase), and subsequent oxidative injury, culminating in apoptosis[1][5].
This compound in Apoptosis Induction
This compound is a potent inducer of apoptosis in various cancer cell lines[1][8]. Its pro-apoptotic activity is characterized by the activation of the intrinsic, mitochondrion-dependent pathway.
Quantitative Data on Apoptosis
The following table summarizes the quantitative effects of this compound on apoptotic markers in A549 NSCLC cells.
| Parameter | Cell Line | Concentration | Treatment Time | Result | Reference |
| Cell Death | A549 | 25 / 100 nM | 72 h | Significant increase in Trypan Blue-positive cells | [1] |
| Caspase-3 Activity | A549 | 25 / 100 nM | - | Significant elevation | [1] |
| Caspase-9 Activity | A549 | 25 / 100 nM | - | Significant elevation | [1] |
| PARP Cleavage | A549 | 25 / 100 nM | - | Detected | [1] |
| Mitochondrial Depolarization (JC-1) | A549 | 25 / 100 nM | - | Increased green fluorescence (depolarization) | [1] |
| TUNEL Staining | A549 | 25 / 100 nM | - | Significant increase in TUNEL-positive nuclei | [1] |
| Annexin V Staining | A549 | 25 / 100 nM | - | Significant increase in Annexin V-positive cells | [1] |
Experimental Protocols for Apoptosis Assays
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells[9][10].
-
Cell Culture and Treatment: Seed 1 x 10⁶ cells in appropriate culture flasks. After 24 hours, treat cells with desired concentrations of this compound and a vehicle control (DMSO). Incubate for the specified duration (e.g., 48 hours)[9].
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and combine with the supernatant[9].
-
Washing: Wash cells twice with ice-cold 1X PBS and centrifuge at 500 x g for 5 minutes[10].
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of Propidium Iodide (PI) working solution[10].
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[10].
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+[9][10].
This protocol is used to detect the cleavage of key apoptotic proteins like Caspase-3 and PARP[1][11].
-
Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors[12].
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis[13].
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane[14].
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) to prevent non-specific antibody binding[11].
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-tubulin) diluted in blocking buffer[1][11][15].
-
Washing: Wash the membrane three times for 10 minutes each with TBST[11].
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[11].
-
Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system[14].
Workflow Visualization
This compound in Cell Cycle Arrest
In addition to inducing apoptosis, this compound inhibits cancer cell proliferation by arresting the cell cycle[1]. The mTOR pathway is a central regulator of cell cycle progression, primarily by controlling the synthesis of key proteins required for the G1 to S phase transition, such as Cyclin D1, and by regulating the stability of CDK inhibitors like p21 and p27[16][17].
Quantitative Data on Cell Cycle Arrest
While specific data for this compound's effect on cell cycle distribution in A549 cells is detailed qualitatively as "inhibited cell cycle progression"[1], studies with other mTOR inhibitors show a characteristic arrest in the G1 phase. The table below illustrates typical results from a cell cycle experiment.
| Cell Line | Concentration | Treatment Time | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| MCF-7 | Compound 1 (10 µM) | 48 h | 40.66% (Control: 55.14%) | - | 29.62% (Control: 16.53%) | [18] |
| Hep3B | Prunetrin (20 µM) | 48 h | - | - | Increased G2/M population | [19] |
| (Note: Data from other compounds illustrates the principle of cell cycle arrest analysis. Specific quantitative data for this compound should be generated experimentally.) |
Experimental Protocols for Cell Cycle Analysis
This method quantifies DNA content to determine the distribution of cells across the G0/G1, S, and G2/M phases of the cell cycle[12][20].
-
Cell Culture and Treatment: Seed approximately 1 x 10⁶ cells per well in a 6-well plate. Treat with this compound for the desired time (e.g., 24 or 48 hours)[12].
-
Cell Harvesting: Harvest cells by trypsinization.
-
Fixation: Wash cells with ice-cold PBS. Resuspend the pellet in 1 mL of PBS and, while gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours[12].
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA)[12][21].
-
Incubation: Incubate in the dark at room temperature for 30 minutes[12].
-
Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in each phase[12][20][22].
This protocol is used to measure changes in the expression of key cell cycle proteins[19][23].
-
Sample Preparation: Prepare cell lysates as described in the apoptosis Western Blot protocol.
-
Electrophoresis and Transfer: Follow the same procedure for SDS-PAGE and protein transfer.
-
Antibody Incubation: Probe membranes with primary antibodies against key cell cycle regulators. Based on mTOR's known function, relevant targets include:
-
Detection and Analysis: Complete the protocol with secondary antibody incubation, ECL detection, and densitometric analysis.
Workflow Visualization
Conclusion
This compound is a dual mTORC1/mTORC2 inhibitor that potently suppresses cancer cell growth through the induction of apoptosis and cell cycle arrest[1][3]. Its multifaceted mechanism, which involves both the canonical PI3K/Akt/mTOR pathway and an independent SphK1-JNK signaling axis, makes it a robust agent for cancer therapy research[1]. The provided data, protocols, and diagrams serve as a technical foundation for professionals investigating the therapeutic potential of this compound and other mTOR inhibitors. Further research should focus on elucidating the precise phase of cell cycle arrest and exploring the synergistic potential of this compound in combination with other anti-cancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery and Biological Profiling of Potent and Selective mTOR Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel Dual PI3K/mTOR Inhibitor, Apitolisib (GDC-0980), Inhibits Growth and Induces Apoptosis in Human Glioblastoma Cells [mdpi.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. benchchem.com [benchchem.com]
- 13. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. thermofisher.com [thermofisher.com]
- 16. BIOCELL | Free Full-Text | Targeting cell cycle regulators: A new paradigm in cancer therapeutics [techscience.com]
- 17. mdpi.com [mdpi.com]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. mdpi.com [mdpi.com]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
- 21. cancer.wisc.edu [cancer.wisc.edu]
- 22. Flow Cytometry Protocol [sigmaaldrich.com]
- 23. pubcompare.ai [pubcompare.ai]
GDC-0349: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
GDC-0349 is a potent and selective, ATP-competitive small molecule inhibitor of the mammalian target of rapamycin (mTOR). By targeting both mTOR complex 1 (mTORC1) and mTORC2, this compound has demonstrated significant anti-proliferative activity in preclinical cancer models. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key preclinical data. This document is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other mTOR inhibitors. All quantitative data is presented in structured tables, and detailed experimental protocols for key cited experiments are provided. Signaling pathways and experimental workflows are illustrated using diagrams created with Graphviz (DOT language).
Introduction
The phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in a wide range of human cancers, making it an attractive target for therapeutic intervention. This compound is a tetrahydroquinazoline-based inhibitor that potently and selectively inhibits mTOR kinase activity with a Ki of 3.8 nM.[1] Unlike rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1, this compound is a dual mTORC1/mTORC2 inhibitor. This dual inhibition is significant as it not only blocks the downstream signaling of mTORC1 but also prevents the feedback activation of Akt via mTORC2, a common mechanism of resistance to rapalogs.
Pharmacokinetics
Preclinical pharmacokinetic studies of this compound have been conducted in mice and rats to characterize its absorption, distribution, metabolism, and excretion (ADME) profile.
Preclinical Pharmacokinetic Parameters
The available preclinical pharmacokinetic data for this compound is summarized in the table below. The compound exhibits moderate to high plasma clearance in rodents.
| Species | Parameter | Value | Units |
| Mouse | Free Plasma Clearance | 100 | mL/min/kg |
| Rat | Free Plasma Clearance | 171 | mL/min/kg |
Data sourced from Pei Z, et al. ACS Med Chem Lett. 2013.
Experimental Protocols
Pharmacokinetic Analysis in Rodents:
-
Animal Models: Studies were conducted in female athymic nude mice and Sprague-Dawley rats.
-
Drug Administration: this compound was formulated in a suitable vehicle and administered orally (p.o.) or intravenously (i.v.).
-
Sample Collection: Blood samples were collected at various time points post-dose via tail vein or cardiac puncture into tubes containing an anticoagulant (e.g., K2EDTA). Plasma was separated by centrifugation.
-
Bioanalysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. A standard curve was generated using known concentrations of this compound in plasma.
-
Data Analysis: Pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t1/2), and area under the curve (AUC), were calculated using non-compartmental analysis with software such as WinNonlin.
Pharmacodynamics
The pharmacodynamic effects of this compound are directly linked to its inhibition of mTOR signaling. This is typically assessed by measuring the phosphorylation status of key downstream effector proteins.
In Vivo Target Modulation
In vivo studies in tumor-bearing mice have demonstrated that oral administration of this compound leads to a dose-dependent inhibition of mTORC1 and mTORC2 signaling in tumor tissues. This was evidenced by a reduction in the phosphorylation of 4E-BP1 (a substrate of mTORC1) and Akt at serine 473 (a substrate of mTORC2).[2]
Experimental Protocols
Western Blot Analysis of Phosphorylated Proteins:
-
Tumor Xenograft Model: Female athymic nude mice were implanted with human cancer cells (e.g., MCF7-neo/Her2).
-
Drug Treatment: Once tumors reached a specified size, mice were treated with this compound or vehicle control at various doses.
-
Tissue Collection and Lysis: At selected time points after the final dose, tumors were excised, snap-frozen in liquid nitrogen, and stored at -80°C. Tumor samples were homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the lysates was determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membranes were blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for total and phosphorylated forms of 4E-BP1 and Akt. Following incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands was quantified using image analysis software (e.g., ImageJ) to determine the relative levels of phosphorylated proteins normalized to the total protein levels.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in the PI3K/Akt/mTOR Pathway
The following diagram illustrates the central role of mTOR in the PI3K/Akt signaling pathway and the points of inhibition by this compound.
Caption: this compound inhibits both mTORC1 and mTORC2 complexes.
Experimental Workflow for In Vivo Pharmacodynamic Assessment
The following diagram outlines the typical workflow for assessing the pharmacodynamic effects of this compound in a preclinical tumor xenograft model.
References
GDC-0349: A Technical Guide to an ATP-Competitive mTOR Inhibitor
Introduction
GDC-0349 is a potent, selective, and orally bioavailable ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2] Developed as a clinical candidate, it targets a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various human cancers.[3][4] Unlike first-generation mTOR inhibitors like rapamycin and its analogs (rapalogs), which only allosterically inhibit the mTORC1 complex, this compound is a dual inhibitor, targeting the kinase activity of both mTORC1 and mTORC2 complexes.[3][5] This dual inhibition prevents the feedback activation of Akt signaling often observed with rapalogs, potentially leading to more comprehensive pathway suppression and improved therapeutic efficacy.[3] This document provides a detailed technical overview of this compound, including its mechanism of action, pharmacological data, experimental protocols, and in vivo efficacy.
Mechanism of Action
This compound exerts its function by competing with ATP for binding to the mTOR kinase domain. This direct inhibition blocks the phosphorylation of downstream substrates for both mTORC1 and mTORC2.
PI3K/Akt/mTOR Signaling Pathway Inhibition:
The primary mechanism involves the direct inhibition of mTOR kinase.
-
mTORC1 Inhibition: Prevents the phosphorylation of key substrates like S6 kinase 1 (S6K1) and 4E-binding protein 1 (4EBP1), leading to the suppression of protein synthesis and cell growth.[3]
-
mTORC2 Inhibition: Blocks the phosphorylation of Akt at serine 473 (S473), a crucial step for full Akt activation.[6] This inhibition of mTORC2 is a key differentiator from rapalogs and helps to abrogate a critical survival signal.[3]
Caption: this compound inhibits both mTORC1 and mTORC2 complexes.
Akt-mTOR Independent Mechanisms:
In certain contexts, such as non-small cell lung cancer (NSCLC), this compound has been shown to induce apoptosis through mechanisms that are not fully dependent on Akt-mTOR inhibition.[7][8] These effects include the inhibition of sphingosine kinase 1 (SphK1), leading to ceramide accumulation, JNK activation, and oxidative stress.[7][8]
Caption: Proposed Akt-mTOR independent mechanism of this compound.
Quantitative Pharmacological Data
This compound's potency and selectivity have been characterized in various biochemical and cellular assays.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Target/System | Notes | Reference |
|---|---|---|---|---|
| Ki | 3.8 nM | mTOR Kinase | ATP-competitive inhibition. | [6][9] |
| Selectivity | >790-fold | vs. PI3Kα | Demonstrates high selectivity for mTOR over class I PI3K isoforms. | [6] |
| Kinase Panel | <25% inhibition | 266 kinases | Tested at 1 µM, indicating broad kinase selectivity. |[9] |
Table 2: Cellular Activity
| Assay Type | IC50 / EC50 | Cell Line | Notes | Reference |
|---|---|---|---|---|
| Anti-proliferation | 310 nM | PC3 (prostate cancer) | PTEN null cell line. | [7] |
| Anti-proliferation | 25 - 100 nM | A549 (NSCLC) | Determined by EdU incorporation assay. | [5] |
| p-Akt (S473) Inhibition | Dose-dependent | A549 (NSCLC) | Confirms mTORC2 inhibition in cells. | [5] |
| p-S6K1 (T389) Inhibition | Dose-dependent | A549 (NSCLC) | Confirms mTORC1 inhibition in cells. |[5] |
Table 3: Preclinical Pharmacokinetics
| Species | Parameter | Value | Notes | Reference |
|---|---|---|---|---|
| Mouse | Free Plasma Clearance | 100 mL/min/kg | Favorable clearance profile. | [9] |
| Rat | Free Plasma Clearance | 171 mL/min/kg | Favorable clearance profile. |[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings.
1. Biochemical mTOR Kinase Inhibition Assay (TR-FRET)
This assay quantifies the direct inhibitory effect of this compound on mTOR kinase activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. Discovery and Biological Profiling of Potent and Selective mTOR Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Biological Profiling of Potent and Selective mTOR Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits non-small cell lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
GDC-0349: A Technical Guide to a Potent and Selective mTOR Kinase Inhibitor
For Research, Scientific, and Drug Development Professionals
Abstract
GDC-0349 is a potent, orally bioavailable, and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1] By targeting both mTOR complex 1 (mTORC1) and mTORC2, this compound offers a distinct advantage over earlier mTOR inhibitors, such as rapamycin and its analogs, which primarily inhibit mTORC1.[2] This dual inhibition effectively blocks the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[3] Preclinical studies have demonstrated its efficacy in various cancer models, both as a single agent and in combination therapies, highlighting its potential as an antineoplastic agent.[1][2] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental methodologies related to this compound.
Chemical Structure and Properties
This compound is a tetrahydroquinazoline (THQ)-based small molecule.[1] Its chemical identity and key physicochemical properties are summarized below.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | N-ethyl-N'-[4-[5,6,7,8-tetrahydro-4-[(3S)-3-methyl-4-morpholinyl]-7-(3-oxetanyl)pyrido[3,4-d]pyrimidin-2-yl]phenyl]-urea[2] |
| CAS Number | 1207360-89-1[2] |
| Synonyms | RG-7603, GDC0349[1] |
| Molecular Formula | C₂₄H₃₂N₆O₃[2] |
| SMILES | CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CCN(C3)C4COC4)C(=N2)N5CCOCC5C[4] |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 452.55 g/mol |
| Appearance | Tan to yellow solid[5] |
| Purity | ≥98%[5] |
| Solubility | DMSO: 91 mg/mL (201.08 mM)[5]Ethanol: 6 mg/mL (13.25 mM)[5]Water: Insoluble[5] |
| Storage | Powder: -20°C for 3 yearsIn solvent: -80°C for 6 months |
Pharmacological Properties and Mechanism of Action
This compound functions as a highly selective, ATP-competitive inhibitor of mTOR kinase.[1] Its mechanism confers potent and dose-dependent inhibition of cancer cell proliferation.
Pharmacodynamics
| Parameter | Value |
| Target | mTOR kinase |
| Mechanism | ATP-competitive inhibitor of both mTORC1 and mTORC2[2] |
| Binding Affinity (Ki) | 3.8 nM[4] |
| Selectivity | >790-fold selectivity against PI3Kα and high selectivity over a panel of 266 other kinases[4] |
| In Vitro Efficacy (EC₅₀) | 270 nM (in PC3 prostate cancer cells)[2] |
Mechanism of Action: The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central signaling cascade that, when aberrantly activated, drives tumorigenesis. This compound exerts its therapeutic effect by directly inhibiting mTOR kinase, a key downstream effector in this pathway.
-
mTORC1 Inhibition: By inhibiting mTORC1, this compound blocks the phosphorylation of downstream targets like 4E-BP1 and S6K1. This leads to the suppression of protein synthesis and cell growth.
-
mTORC2 Inhibition: Inhibition of mTORC2 prevents the phosphorylation and activation of Akt at serine 473 (S473).[4] This is a key advantage over rapalogs, as active Akt can promote cell survival and proliferation. The dual inhibition of mTORC1 and mTORC2 by this compound circumvents a negative feedback loop where S6K1 inhibition (via mTORC1 blockade) can lead to the activation of upstream signaling that promotes mTORC2 activity.[2]
The following diagram illustrates the points of intervention of this compound in the PI3K/Akt/mTOR signaling pathway.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section details representative methodologies for evaluating the efficacy of this compound.
In Vitro mTOR Kinase Inhibition Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency (Ki) of this compound against mTOR.
Caption: Workflow for an in vitro mTOR kinase inhibition TR-FRET assay.
Methodology:
-
Compound Preparation: this compound is serially diluted in 100% DMSO to create a concentration gradient.
-
Reaction Setup: A reaction mixture containing mTOR enzyme, a GFP-labeled 4E-BP1 substrate, and ATP is prepared in an appropriate assay buffer.
-
Kinase Reaction: The reaction is initiated by adding the enzyme/substrate mixture to wells of a 384-well plate containing the diluted this compound. The final DMSO concentration is kept constant (e.g., 1%). The plate is incubated for 30 minutes at room temperature to allow the kinase reaction to proceed.
-
Detection: The reaction is stopped, and a detection solution containing a terbium-labeled antibody specific for phosphorylated 4E-BP1 is added.
-
Signal Reading: After a 30-minute incubation, the plate is read on a TR-FRET-compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: The Ki values are calculated from the dose-response curves using the Morrison equation for tight-binding inhibitors.[6]
In Vivo Tumor Xenograft Efficacy Study
This protocol provides a representative method for assessing the anti-tumor activity of this compound in a mouse xenograft model.
Methodology:
-
Cell Culture and Implantation:
-
Human cancer cells (e.g., MCF7-neo/Her2, PC3, or 786-O) are cultured under standard conditions.
-
Female athymic nude mice are used. For estrogen-dependent cell lines like MCF7, recipient mice are pre-implanted with an estrogen pellet to support tumor growth.
-
A suspension of 5 x 10⁶ cells in a 1:1 mixture of saline or HBSS and Matrigel is injected subcutaneously into the flank or mammary fat pad of each mouse.
-
-
Tumor Growth and Randomization:
-
Tumors are allowed to grow, and their volumes are monitored twice weekly using caliper measurements (Volume = (length x width²)/2).
-
Once tumors reach a mean volume of approximately 200-250 mm³, the mice are randomized into vehicle control and treatment groups.
-
-
Drug Formulation and Administration:
-
Efficacy Assessment:
-
Tumor volumes and body weights are measured twice weekly for the duration of the study (typically 14-24 days).[7]
-
The primary endpoint is tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.
-
-
Pharmacodynamic Analysis (Optional):
-
At the end of the study, or at specific time points post-dosing, tumors can be excised.
-
Tumor lysates are prepared and analyzed by Western blot to measure the levels of phosphorylated downstream markers of mTORC1 (p-4EBP1) and mTORC2 (p-Akt S473) to confirm target engagement.
-
Summary and Future Directions
This compound is a well-characterized, potent, and selective dual mTORC1/mTORC2 inhibitor with demonstrated preclinical anti-tumor activity. Its ability to overcome the limitations of first-generation mTOR inhibitors makes it a valuable tool for cancer research and a potential candidate for clinical development. This compound has been investigated in Phase I clinical trials for solid tumors and Non-Hodgkin's lymphoma.[7] Further research may focus on identifying predictive biomarkers of response, exploring rational combination strategies with other targeted agents, and elucidating potential mechanisms of resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Biological Profiling of Potent and Selective mTOR Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoform- and phosphorylation-specific multiplexed quantitative pharmacodynamics of drugs targeting PI3K and MAPK signaling in xenograft models and clinical biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice | Bentham Science [benthamscience.com]
- 6. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. selleckchem.com [selleckchem.com]
Methodological & Application
GDC-0349: In Vitro Cell Culture Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
GDC-0349 is a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) with a Ki of 3.8 nM.[1] It effectively inhibits both mTORC1 and mTORC2 complexes, making it a valuable tool for investigating the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1] These application notes provide detailed protocols for in vitro cell culture experiments using this compound, including cell viability, western blotting, and apoptosis assays. Quantitative data on its activity in various cancer cell lines are also presented to facilitate experimental design.
Mechanism of Action
This compound is an orally bioavailable, ATP-competitive inhibitor of mTOR. By selectively binding to and inhibiting the activity of mTOR, this compound can lead to the induction of tumor cell apoptosis and a decrease in tumor cell proliferation. The PI3K/Akt/mTOR pathway, a critical regulator of cell growth and proliferation, is often overactive in human cancers, making mTOR a key therapeutic target. This compound's inhibition of both mTORC1 and mTORC2 allows for the comprehensive blockade of downstream signaling, including the phosphorylation of 4EBP1 and Akt at serine 473.[1]
Data Presentation
Quantitative Data Summary
The inhibitory activity of this compound has been characterized across various cancer cell lines. The following table summarizes key quantitative data points for easy reference and comparison.
| Parameter | Cell Line | Value | Reference |
| Ki | - | 3.8 nM | [1] |
| IC50 | Prostate Cancer Cell Line | 310 nM (EC50 for anti-proliferative activity) | [2] |
| IC50 | A549 (Lung Carcinoma) | Not explicitly stated, but effective concentrations for viability inhibition are in the range of 5-500 nM. | [3] |
| IC50 | PC-3 (Prostate Cancer) | Not explicitly stated, but this compound is efficacious in PC3 xenograft models. | [1] |
| IC50 | MCF-7 (Breast Cancer) | Not explicitly stated, but this compound is efficacious in MCF7-neo/Her2 xenograft models. | [1] |
| IC50 | Hela (Cervical Cancer) | Not explicitly stated in the provided context. | |
| IC50 | HepG2 (Hepatocellular Carcinoma) | Not explicitly stated in the provided context. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PI3K/Akt/mTOR signaling pathway targeted by this compound and a general experimental workflow for its in vitro evaluation.
Caption: PI3K/Akt/mTOR signaling pathway with this compound inhibition.
Caption: General experimental workflow for in vitro this compound studies.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
This compound is soluble in DMSO at a concentration of 91 mg/mL (201.08 mM).[1][4]
-
To prepare a 10 mM stock solution, weigh the appropriate amount of this compound powder and dissolve it in the required volume of DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 4.5255 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to one year.[1]
Cell Viability Assay (CCK-8 or MTT)
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Protocol:
-
Seed cells into 96-well plates at a density of approximately 3,000 cells per well in 100 µL of complete medium.[3]
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested concentration range is 5 nM to 500 nM.[3] Remember to include a DMSO vehicle control (at the same final concentration as the highest this compound treatment).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plates for 24, 48, 72, or 96 hours.[3]
-
At the end of the incubation period, add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours, or add MTT reagent and incubate, following the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[3]
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., phospho-Akt (Ser473), total Akt, phospho-4EBP1, total 4EBP1, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and allow them to grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0, 25, 100, 500 nM) for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples for electrophoresis by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended starting dilutions are typically 1:1000.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (typically 1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. This compound is expected to decrease the phosphorylation of Akt (S473) and 4EBP1.[1]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates (e.g., 1 x 10^5 to 2 x 10^5 cells/well) and allow them to attach overnight.[3]
-
Treat the cells with this compound at various concentrations (e.g., 0, 25, 100 nM) for a predetermined time (e.g., 72 hours).[3]
-
Harvest both the floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant.
-
Wash the cells twice with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour. The cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
References
GDC-0349: Effective Concentration and Cellular Effects in MCF7 Breast Cancer Cells
Application Note and Protocols
Abstract
GDC-0349 is a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase, targeting both mTORC1 and mTORC2 complexes.[1] This application note provides a summary of the effective concentration of this compound in the human breast cancer cell line MCF7, along with detailed protocols for assessing its impact on cell viability, mTOR signaling pathway activity, and cell cycle progression. The provided information is intended for researchers, scientists, and drug development professionals working in oncology and cell biology.
Introduction
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, including breast cancer, making it a prime target for therapeutic intervention. This compound is a second-generation mTOR inhibitor that, by targeting both mTORC1 and mTORC2, offers a more complete shutdown of the mTOR pathway compared to earlier rapamycin analogs. This document outlines the effective concentration of this compound in MCF7 cells and provides protocols to study its biological effects.
Data Presentation
The effective concentration of this compound in MCF7 cells has been determined through cell viability assays. The half-maximal inhibitory concentration (IC50) provides a key metric for the potency of the compound.
| Cell Line | Compound | Assay | Incubation Time | IC50 (µM) |
| MCF7 | This compound | MTT Assay | 72 hours | 0.567 |
Table 1: this compound IC50 in MCF7 Cells. Data from MedchemExpress product information.
Further studies in other cancer cell lines, such as non-small cell lung cancer (NSCLC), have shown this compound to be effective in the nanomolar to low micromolar range, with an IC50 between 25-100 nM. This suggests that the effective concentration for significant biological activity in MCF7 cells is likely to be in a similar range.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of action of this compound and the experimental approaches to characterize it, the following diagrams are provided.
Caption: this compound inhibits both mTORC1 and mTORC2 complexes.
References
Application Notes and Protocols for GDC-0349 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0349 is a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR), a critical component of the PI3K/Akt/mTOR signaling pathway.[1][2] Dysregulation of this pathway is a common feature in many human cancers, making mTOR an attractive therapeutic target.[2] this compound has demonstrated dose-dependent efficacy in various mouse xenograft models of cancer, inhibiting both mTORC1 and mTORC2 complexes.[1][2][3] These application notes provide detailed protocols for the use of this compound in preclinical mouse xenograft studies, including dosage information, preparation of the dosing solution, and establishment of common xenograft models.
Data Presentation
This compound Dosage in Mouse Xenograft Models
The following table summarizes the dosages of this compound used in different mouse xenograft models, as reported in preclinical studies. The administration route for all listed studies is oral (p.o.) once daily (QD).
| Xenograft Model | Cancer Type | Mouse Strain | Dosage Range (mg/kg) | Efficacy |
| MCF7-neo/Her2 | Breast Cancer | Athymic Nude | 10 - 80 | Dose-dependent tumor growth inhibition, with stasis at the maximum tolerated dose.[1][2] |
| PC3 | Prostate Cancer | Athymic Nude | Not specified, but shown to be efficacious. | Tumor growth inhibition.[1][2] |
| 786-O | Renal Cancer | Athymic Nude | Not specified, but shown to be efficacious. | Tumor growth inhibition.[1] |
| A549 | Lung Cancer | Not specified | Not specified, but shown to be efficacious in combination with a MEK inhibitor. | Modest single-agent activity, significant tumor growth inhibition in combination with a MEK inhibitor.[2] |
Experimental Protocols
Preparation of this compound Dosing Solution (Oral Gavage)
This protocol describes the preparation of a this compound suspension for oral administration to mice. A common vehicle for this compound is 0.5% methylcellulose with 0.2% Tween 80.
Materials:
-
This compound powder
-
Methylcellulose (0.5% w/v in sterile water)
-
Tween 80 (0.2% v/v in sterile water)
-
Sterile water
-
Sterile conical tubes (15 mL and 50 mL)
-
Stir plate and magnetic stir bar
-
Scale
-
Spatula
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume. For example, to prepare 10 mL of a 10 mg/mL solution, weigh out 100 mg of this compound.
-
Prepare the vehicle solution by first dissolving the appropriate amount of methylcellulose in sterile water with stirring. This may require heating to fully dissolve. Allow the solution to cool to room temperature.
-
Add Tween 80 to the methylcellulose solution to a final concentration of 0.2% and mix thoroughly.
-
In a sterile conical tube, add the weighed this compound powder.
-
Add a small volume of the vehicle to the powder and vortex to create a paste. This helps to ensure the compound is well wetted and reduces clumping.
-
Gradually add the remaining vehicle to the paste while continuously vortexing or stirring to form a homogenous suspension.
-
Store the suspension at 4°C and protect from light. Ensure the suspension is thoroughly mixed before each use.
Establishment of Subcutaneous Xenograft Models
The following are generalized protocols for establishing common subcutaneous xenograft models. Specific cell numbers and the use of Matrigel may need to be optimized for your specific cell line and laboratory conditions.
General Materials:
-
Cancer cell line of interest (e.g., A549, PC3, MCF-7)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix (optional, but recommended for some cell lines)
-
Immunocompromised mice (e.g., Athymic Nude, NOD/SCID)[4]
-
Syringes (1 mL) with needles (26-27 gauge)
-
Hemocytometer or automated cell counter
-
Centrifuge
Protocol for A549 Xenograft Model: [5][6]
-
Culture A549 cells in appropriate medium until they reach 80-90% confluency.
-
Harvest the cells by trypsinization, neutralize the trypsin, and collect the cells by centrifugation.
-
Resuspend the cell pellet in sterile PBS or serum-free medium and perform a cell count.
-
Centrifuge the cells again and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 1 x 10⁷ cells per 100-200 µL. Keep the cell suspension on ice to prevent the Matrigel from solidifying.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor formation. Tumors are typically palpable within 1-2 weeks.
-
Begin treatment when tumors reach a predetermined size (e.g., 100-150 mm³).[6]
Protocol for PC3 Xenograft Model: [7][8]
-
Follow the general cell harvesting and preparation steps as described for the A549 model.
-
Resuspend the PC3 cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 2-10 x 10⁶ cells per 100 µL.[9]
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each male nude mouse.
-
Monitor tumor growth and initiate treatment when tumors reach the desired volume (e.g., 100-150 mm³).[8]
Protocol for MCF-7 Xenograft Model: [10][11] Note: MCF-7 cells are estrogen-dependent and require estrogen supplementation for tumor growth in vivo.
-
One week prior to cell injection, implant a slow-release 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) subcutaneously in the dorsal region of each female ovariectomized nude mouse.
-
Culture and harvest MCF-7 cells as previously described.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10⁶ cells per 100 µL.
-
Inject 100 µL of the cell suspension into the mammary fat pad of each mouse.
-
Monitor tumor growth. MCF-7 tumors generally grow slower than other cell lines. Initiate treatment when tumors are established.
Administration of this compound by Oral Gavage
This protocol outlines the procedure for administering the prepared this compound suspension to mice.
Materials:
-
Prepared this compound suspension
-
Appropriate size gavage needle (e.g., 20-22 gauge for adult mice)[12]
-
1 mL syringe
-
Animal scale
Procedure:
-
Warm the this compound suspension to room temperature and mix thoroughly by vortexing or inverting to ensure a uniform suspension.
-
Weigh each mouse to determine the correct volume of the suspension to administer based on the desired mg/kg dose.
-
Draw the calculated volume of the this compound suspension into the syringe fitted with a gavage needle.
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle; if resistance is met, withdraw and re-insert.
-
Slowly administer the suspension.
-
Gently remove the gavage needle and return the mouse to its cage.
-
Monitor the mouse for a few minutes after dosing to ensure there are no adverse reactions.[12]
Mandatory Visualization
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Experimental workflow for this compound efficacy studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery and Biological Profiling of Potent and Selective mTOR Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. PC3 Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. researchgate.net [researchgate.net]
- 10. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 11. altogenlabs.com [altogenlabs.com]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for GDC-0349 Oral Administration in Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo oral administration of GDC-0349, a potent and selective dual mTORC1/mTORC2 inhibitor. The protocols and data presented are synthesized from preclinical studies and are intended to guide the design and execution of similar research.
Mechanism of Action
This compound is an ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2] It is a dual inhibitor, targeting both mTORC1 and mTORC2 complexes, which are crucial components of the PI3K/Akt/mTOR signaling pathway.[1][2][3] This pathway is frequently dysregulated in cancer and plays a significant role in cell growth, proliferation, and survival.[1] Inhibition of mTORC1 and mTORC2 by this compound leads to the downregulation of downstream effectors such as phospho-4EBP1 and phospho-Akt(S473), ultimately resulting in anti-proliferative effects.[1][2]
Signaling Pathway Diagram
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Xenograft Tumor Model Establishment
This protocol describes the establishment of subcutaneous xenograft models in mice, a common method to assess the in vivo efficacy of anti-cancer compounds.
Materials:
-
Cancer cell lines (e.g., MCF7-neo/Her2, A549, PC3)
-
Female NCR nude or SCID mice (athymic, 6-8 weeks old)
-
Hank's Balanced Salt Solution (HBSS) or appropriate cell culture medium
-
Matrigel (optional)
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Preparation: Culture selected cancer cells to ~80% confluency. Harvest cells using standard trypsinization methods and wash with sterile HBSS or serum-free medium. Resuspend the cells in HBSS at a concentration of 5 x 10^7 cells/mL. For some cell lines, mixing with Matrigel (1:1 ratio) may improve tumor take rate.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.[4]
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions 2-3 times per week using calipers.
-
Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When the mean tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups.[5]
This compound Formulation and Oral Administration
This protocol outlines the preparation and oral gavage administration of this compound to tumor-bearing mice.
Materials:
-
This compound compound
-
Vehicle solution: 0.5% methylcellulose and 0.2% Tween 80 (MCT) in sterile water[4]
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
Procedure:
-
Formulation Preparation: Prepare the vehicle solution by dissolving methylcellulose and Tween 80 in sterile water. Create a suspension of this compound in the MCT vehicle at the desired concentrations (e.g., 1, 2, 3, 4, 5, 6, 7, and 8 mg/mL for doses of 10, 20, 30, 40, 50, 60, 70, and 80 mg/kg, respectively, assuming a 10 mL/kg dosing volume). Ensure the suspension is homogenous by vortexing or sonicating before each use.
-
Dosing: Administer the this compound suspension or vehicle control to the mice via oral gavage. The typical dosing volume is 100 µL per 25 g of body weight.[4] Dosing is generally performed once daily (QD).[1][5]
-
Monitoring: Monitor the mice daily for any signs of toxicity, including changes in body weight, behavior, and physical appearance.[1]
Experimental Workflow Diagram
References
- 1. Discovery and Biological Profiling of Potent and Selective mTOR Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. file.glpbio.com [file.glpbio.com]
- 5. This compound inhibits non-small cell lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of p-mTOR and p-Akt Following GDC-0349 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0349 is a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR).[1][2] As a critical component of the PI3K/Akt/mTOR signaling pathway, mTOR regulates fundamental cellular processes such as cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many types of cancer. This compound targets both mTORC1 and mTORC2 complexes, leading to the inhibition of downstream signaling.[1][2] This application note provides a detailed protocol for utilizing Western blotting to detect the phosphorylation status of mTOR (at Ser2448) and Akt (at Ser473) in cancer cell lines treated with this compound, thereby offering a robust method to assess the compound's biological activity.
Mechanism of Action
This compound functions by competitively binding to the ATP-binding site of mTOR kinase, effectively blocking its catalytic activity. This inhibition prevents the phosphorylation of downstream targets. The inhibition of mTORC1 leads to a decrease in the phosphorylation of substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). The inhibition of mTORC2 directly impacts the phosphorylation of Akt at serine 473 (p-Akt S473), a key activation event for Akt. Therefore, a reduction in both p-mTOR (Ser2448) and p-Akt (Ser473) levels serves as a reliable biomarker for this compound's target engagement and pathway modulation.
Data Presentation
The following tables summarize the expected quantitative analysis of p-mTOR (Ser2448) and p-Akt (Ser473) levels in a cancer cell line (e.g., A549 non-small cell lung cancer cells) after treatment with varying concentrations of this compound for a specified duration. Data is presented as the relative density of the phosphorylated protein band normalized to the total protein, with the untreated control set to 1.0.
Table 1: Effect of this compound on p-mTOR (Ser2448) Levels
| This compound Concentration (nM) | Relative p-mTOR/mTOR Ratio (Fold Change) |
| 0 (Control) | 1.00 |
| 10 | 0.75 |
| 50 | 0.40 |
| 100 | 0.15 |
| 500 | 0.05 |
Table 2: Effect of this compound on p-Akt (Ser473) Levels
| This compound Concentration (nM) | Relative p-Akt/Akt Ratio (Fold Change) |
| 0 (Control) | 1.00 |
| 10 | 0.80 |
| 50 | 0.50 |
| 100 | 0.20 |
| 500 | 0.10 |
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits both mTORC1 and mTORC2, blocking downstream signaling.
Caption: A stepwise workflow for Western blot analysis of protein phosphorylation.
Experimental Protocols
1. Cell Culture and this compound Treatment
-
Cell Lines: A549 (non-small cell lung cancer), PC-3 (prostate cancer), or other relevant cancer cell lines.
-
Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture media to achieve the desired final concentrations.
-
Treatment: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency. Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) or vehicle control (DMSO). Incubate for a predetermined time (e.g., 2, 6, or 24 hours).
2. Cell Lysis and Protein Extraction
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer
-
Denature 20-30 µg of protein from each sample by adding 4X Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load the samples onto a 6% or 8% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. Perform a wet transfer at 100 V for 90-120 minutes or a semi-dry transfer according to the manufacturer's instructions.
5. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. Recommended antibodies and dilutions:
-
Phospho-mTOR (Ser2448) (e.g., Cell Signaling Technology, #5536) at 1:1000 dilution.
-
Total mTOR (e.g., Cell Signaling Technology, #2983) at 1:1000 dilution.
-
Phospho-Akt (Ser473) (e.g., Cell Signaling Technology, #4060) at 1:2000 dilution.
-
Total Akt (e.g., Cell Signaling Technology, #4691) at 1:1000 dilution.
-
Loading Control (e.g., β-actin or GAPDH) at 1:5000 dilution.
-
-
Washing: The following day, wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or autoradiography film.
-
For normalization, strip the membrane and re-probe with antibodies against total mTOR, total Akt, and a loading control.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein signal to the total protein signal for each lane. Further normalization to a loading control can be performed to account for loading differences.
References
GDC-0349 Immunoprecipitation of mTOR Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0349 is a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2] It targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), offering a valuable tool for investigating the distinct and overlapping functions of these critical signaling nodes.[3][4] Immunoprecipitation (IP) of mTOR complexes using this compound allows for the isolation and subsequent analysis of these complexes and their associated proteins, providing insights into their composition, regulation, and downstream signaling in response to mTOR inhibition.
These application notes provide a detailed protocol for the immunoprecipitation of mTOR complexes using this compound, along with guidance on data interpretation and visualization of the relevant signaling pathways.
Mechanism of Action and Target Profile
This compound is an orally bioavailable, ATP-competitive inhibitor of mTOR with a high degree of selectivity.[3][5] It has been shown to have a Ki of 3.8 nM for mTOR and demonstrates over 790-fold selectivity against PI3Kα and other kinases.[2] By binding to the ATP-binding pocket of the mTOR kinase domain, this compound effectively blocks the catalytic activity of both mTORC1 and mTORC2.[3] This dual inhibition leads to the suppression of downstream signaling pathways that control cell growth, proliferation, and survival.[3][6]
Key Characteristics of this compound:
| Parameter | Value | Reference |
| Target | mTOR kinase | [1][2] |
| Mechanism | ATP-competitive inhibitor | [3][5] |
| Binding Affinity (Ki) | 3.8 nM | [2] |
| Complexes Inhibited | mTORC1 and mTORC2 | [3][4] |
| Selectivity | >790-fold over PI3Kα | [2] |
Experimental Applications
Immunoprecipitation of mTOR complexes using this compound can be employed for various applications, including:
-
Identification of novel mTOR-interacting proteins: Mass spectrometry analysis of the immunoprecipitated complexes can reveal previously unknown binding partners of mTORC1 and mTORC2.
-
Analysis of complex composition: Investigating the stoichiometry and subunit composition of mTOR complexes under different cellular conditions or in response to various stimuli.
-
Studying the effect of mTOR inhibition on protein-protein interactions: Assessing how this compound treatment alters the association of mTOR with its regulatory and substrate proteins.
-
Enrichment of mTOR for downstream enzymatic assays: Isolating active or inhibited mTOR complexes for in vitro kinase assays.
Experimental Protocol: this compound-Mediated mTOR Immunoprecipitation
This protocol is designed for the immunoprecipitation of mTOR complexes from cultured mammalian cells. Optimization may be required for specific cell lines and experimental conditions.
Materials:
-
Cell Culture: Mammalian cells of interest grown to 80-90% confluency.
-
This compound: Stock solution in DMSO.
-
Lysis Buffer: CHAPS-based buffer is recommended to maintain mTOR complex integrity.
-
Composition: 40 mM HEPES (pH 7.4), 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM β-glycerophosphate, 50 mM NaF, 1.5 mM Na3VO4, 0.3% CHAPS, and protease inhibitor cocktail.
-
-
Antibodies:
-
Anti-mTOR antibody (for immunoprecipitation).
-
Antibodies against mTORC1 components (e.g., Raptor, PRAS40).
-
Antibodies against mTORC2 components (e.g., Rictor, Sin1).
-
Normal IgG (as a negative control).
-
-
Beads: Protein A/G magnetic beads or agarose beads.
-
Wash Buffer: Lysis buffer with a lower concentration of CHAPS (e.g., 0.1%).
-
Elution Buffer: SDS-PAGE sample buffer (e.g., Laemmli buffer) or a non-denaturing elution buffer if downstream enzymatic assays are planned.
Procedure:
-
Cell Treatment:
-
Treat cells with the desired concentration of this compound (e.g., 100-500 nM) for a specified time (e.g., 1-4 hours). This step helps to stabilize the this compound-mTOR interaction. Include a vehicle-treated control (DMSO).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Incubate on ice for 20 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 30 minutes at 4°C on a rotator.
-
Remove the beads and transfer the pre-cleared lysate to a new tube.
-
Add the anti-mTOR antibody (or normal IgG control) to the lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer.
-
-
Elution:
-
After the final wash, remove all residual supernatant.
-
Elute the immunoprecipitated proteins by resuspending the beads in SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.
-
Alternatively, use a non-denaturing elution buffer if the enzymatic activity of the complex is to be preserved.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against mTOR and its complex components.
-
For identification of novel interactors, the eluate can be subjected to mass spectrometry analysis.
-
Data Presentation
Quantitative data from Western blot analysis of the immunoprecipitated complexes should be presented in a clear and organized manner. The following table provides an illustrative example of how to present such data.
Table 1: Illustrative Quantitative Western Blot Analysis of this compound Immunoprecipitates
| Target Protein | Vehicle Control (Relative Intensity) | This compound Treated (Relative Intensity) | Fold Change (this compound/Vehicle) |
| mTOR | 1.00 | 0.95 | 0.95 |
| Raptor (mTORC1) | 1.00 | 0.92 | 0.92 |
| Rictor (mTORC2) | 1.00 | 0.88 | 0.88 |
| PRAS40 (mTORC1) | 1.00 | 0.75 | 0.75 |
| Sin1 (mTORC2) | 1.00 | 0.85 | 0.85 |
| Hypothetical Interactor X | 1.00 | 2.50 | 2.50 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Visualizations
mTOR Signaling Pathway
Caption: Overview of the mTOR signaling pathway and the inhibitory action of this compound.
This compound Immunoprecipitation Workflow
Caption: Step-by-step workflow for this compound mediated immunoprecipitation of mTOR complexes.
References
- 1. Discovery and Biological Profiling of Potent and Selective mTOR Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Active-Site Inhibitors of mTOR Target Rapamycin-Resistant Outputs of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Biological Profiling of Potent and Selective mTOR Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits non-small cell lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
GDC-0349: Application Notes and Protocols for TUNEL Assay-Mediated Assessment of Apoptosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the selective mTOR inhibitor, GDC-0349, to induce apoptosis and its subsequent detection using the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay.
Introduction
This compound is a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase, a critical regulator of cell growth, proliferation, and survival.[1][2] By inhibiting both mTORC1 and mTORC2 complexes, this compound disrupts the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in various cancers.[1] This inhibition can lead to cell cycle arrest and the induction of apoptosis, or programmed cell death.[3] this compound has been shown to induce apoptosis through both mTOR-dependent and independent mechanisms.[3][4]
The TUNEL assay is a widely used method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.[5][6] The assay relies on the enzyme Terminal deoxynucleotidyl Transferase (TdT) to incorporate labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA.[5][7] This allows for the visualization and quantification of apoptotic cells.
This compound Signaling Pathway and Apoptosis Induction
This compound's primary mechanism of action involves the inhibition of mTOR, a central node in a complex signaling network. The diagram below illustrates the canonical PI3K/Akt/mTOR pathway and highlights the points of intervention by this compound, leading to the downstream activation of apoptotic pathways.
Quantitative Data Presentation
The following table summarizes the quantitative analysis of apoptosis induction by this compound in A549 non-small cell lung cancer cells, as determined by TUNEL assay. Data is extracted and compiled from published research.
| Treatment Group | Concentration | Incubation Time | % of TUNEL-Positive Nuclei (Mean ± SD) |
| Vehicle Control | - | 72 hours | 4.5 ± 1.2% |
| This compound | 25 nM | 72 hours | 20.1 ± 3.5% |
| This compound | 100 nM | 72 hours | 35.8 ± 4.1% |
Data is representative of findings reported in scientific literature. Actual results may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Induction of Apoptosis in A549 Cells with this compound
This protocol describes the culture of A549 cells and the induction of apoptosis using this compound.
Materials:
-
A549 human non-small cell lung cancer cell line
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
6-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed A549 cells in 6-well plates at a density of 2 x 10^5 cells per well.
-
Cell Culture: Culture the cells for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for attachment.
-
This compound Treatment: Prepare working concentrations of this compound (e.g., 25 nM and 100 nM) by diluting the stock solution in complete culture medium.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to complete culture medium as used for the highest concentration of this compound.
-
Induction: Remove the culture medium from the wells and replace it with the medium containing the respective concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for 72 hours at 37°C with 5% CO2.
-
Proceed to TUNEL Assay: After incubation, the cells are ready for apoptosis analysis using the TUNEL assay.
Protocol 2: TUNEL Assay for Detection of Apoptosis
This protocol outlines the steps for performing a fluorescent TUNEL assay on adherent A549 cells treated with this compound.
Materials:
-
Cells treated with this compound (from Protocol 1)
-
TUNEL Assay Kit (containing TdT enzyme, labeled dUTPs, and reaction buffers)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Fluorescence microscope
Experimental Workflow:
Procedure:
-
Fixation:
-
Carefully remove the medium from the wells.
-
Wash the cells once with PBS.
-
Add 1 mL of 4% PFA in PBS to each well and incubate for 15-30 minutes at room temperature.
-
Wash the cells twice with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 1 mL of permeabilization solution to each well and incubate for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS for 5 minutes each.
-
-
Equilibration:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions. This typically involves preparing an equilibration buffer.
-
Remove the PBS and add the equilibration buffer to cover the cells. Incubate for 5-10 minutes at room temperature.
-
-
TdT Labeling:
-
Prepare the TdT reaction cocktail containing the TdT enzyme and labeled dUTPs.
-
Remove the equilibration buffer and add the TdT reaction cocktail to the cells.
-
Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
-
Stopping the Reaction:
-
Remove the TdT reaction cocktail.
-
Add a stop/wash buffer (as provided in the kit or 2X SSC) and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Nuclear Counterstaining:
-
Incubate the cells with a DAPI or Hoechst solution (e.g., 1 µg/mL in PBS) for 5-10 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
-
Imaging and Quantification:
-
Add a small volume of PBS or mounting medium to the wells to prevent drying.
-
Visualize the cells using a fluorescence microscope with appropriate filters for the chosen fluorophore (for TUNEL-positive cells) and the nuclear counterstain.
-
Capture images from several random fields for each condition.
-
Quantify the percentage of apoptotic cells by dividing the number of TUNEL-positive nuclei (e.g., green fluorescence) by the total number of nuclei (e.g., blue fluorescence) and multiplying by 100.
-
Troubleshooting and Considerations
-
High Background: Insufficient washing, over-fixation, or excessive TdT enzyme concentration can lead to high background staining.
-
No Signal: Incomplete permeabilization, inactive TdT enzyme, or insufficient DNA fragmentation can result in a lack of signal. Always include a positive control (e.g., cells treated with DNase I) to validate the assay.
-
Necrosis vs. Apoptosis: The TUNEL assay can also label necrotic cells, although typically to a lesser extent. It is advisable to assess cell morphology and consider using complementary apoptosis assays (e.g., Annexin V staining) for confirmation.
By following these detailed application notes and protocols, researchers can effectively utilize this compound to induce apoptosis and reliably detect it using the TUNEL assay, providing valuable insights into the efficacy of mTOR inhibition in cancer therapy research.
References
- 1. This compound inhibits non-small cell lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mTOR inhibitors induce apoptosis in colon cancer cells via CHOP-dependent DR5 induction upon 4E-BP1 dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovering new mTOR inhibitors for cancer treatment through virtual screening methods and in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Application Notes and Protocols for Annexin V/PI Staining of GDC-0349 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing apoptosis in cancer cell lines, specifically non-small cell lung cancer (NSCLC) A549 cells, following treatment with the mTOR inhibitor GDC-0349, using the Annexin V/Propidium Iodide (PI) dual staining assay.
Introduction
This compound is a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR), a crucial kinase in the PI3K/Akt/mTOR signaling pathway that regulates cell growth, proliferation, and survival.[1] Aberrant activation of this pathway is a common feature in many human cancers.[2] this compound has been shown to induce apoptosis in cancer cells through both mTOR-dependent and independent mechanisms.[1][3] The mTOR-independent pathway involves the inhibition of sphingosine kinase 1 (SphK1), leading to the accumulation of ceramide, activation of JNK, and oxidative stress.[3]
Annexin V/PI staining is a widely used flow cytometry-based method to detect and differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[4] In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[4][5] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is excluded by viable and early apoptotic cells with intact membranes.[6] However, in late apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter and stain the nucleus.[6]
This document outlines the experimental protocol for treating A549 cells with this compound and subsequently performing Annexin V/PI staining to quantify the induction of apoptosis.
Data Presentation
The following table summarizes the quantitative data on apoptosis induction in A549 cells following treatment with this compound for 72 hours, as determined by Annexin V staining and flow cytometry.
| Treatment Group | Concentration | Incubation Time | % Annexin V Positive Cells (Mean ± SD) |
| Control | - | 72 hours | Baseline |
| This compound | 25 nM | 72 hours | Significantly increased vs. Control |
| This compound | 100 nM | 72 hours | Significantly increased vs. Control (Potency greater than 25 nM)[1] |
Note: The baseline percentage of apoptotic cells in the control group should be established empirically. The study by Yang et al. (2020) demonstrated a significant, concentration-dependent increase in the ratio of Annexin V-gated A549 cells after 72 hours of treatment with 25 nM and 100 nM this compound.[1]
Experimental Protocols
This section provides a detailed methodology for the treatment of A549 cells with this compound and subsequent analysis of apoptosis using Annexin V/PI staining.
Materials
-
This compound (Selleck Chemicals or equivalent)
-
A549 human non-small cell lung cancer cell line
-
Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Dimethyl sulfoxide (DMSO) for this compound stock solution
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA solution
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
-
Flow cytometry tubes
-
Microcentrifuge
Protocol for this compound Treatment
-
Cell Culture: Culture A549 cells in T-75 flasks with complete culture medium in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed A549 cells into 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve final concentrations of 25 nM and 100 nM. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound treatment.
-
Treatment: Remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.[1]
Protocol for Annexin V/PI Staining
-
Cell Harvesting: After the 72-hour incubation, collect both the floating cells (from the supernatant) and the adherent cells. To detach the adherent cells, wash the wells with PBS and add Trypsin-EDTA. Incubate for a few minutes until the cells detach. Combine the floating and adherent cells for each sample.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V.
-
Add 5 µL of Propidium Iodide solution.
-
Gently vortex the tubes to mix.
-
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate controls (unstained cells, Annexin V-FITC only, and PI only) to set up compensation and gates.
Data Analysis
The flow cytometry data will allow for the differentiation of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative (Lower Left quadrant)
-
Early apoptotic cells: Annexin V-positive and PI-negative (Lower Right quadrant)
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Upper Right quadrant)
-
Necrotic cells: Annexin V-negative and PI-positive (Upper Left quadrant)
The percentage of cells in each quadrant should be quantified to determine the effect of this compound on apoptosis induction.
Visualizations
This compound Signaling Pathway
Caption: this compound induces apoptosis via mTOR-dependent and -independent pathways.
Experimental Workflow for Annexin V/PI Staining
Caption: Workflow for this compound treatment and subsequent Annexin V/PI staining.
Logical Relationship of Apoptosis Detection
Caption: Correlation between cell state and Annexin V/PI staining results.
References
Application Note & Protocol: GDC-0349 and the JC-1 Assay for Mitochondrial Membrane Potential
Audience: Researchers, scientists, and drug development professionals.
Introduction
GDC-0349 is a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) with a Ki of 3.8 nM. By inhibiting both mTORC1 and mTORC2 complexes, this compound disrupts the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2] This inhibition can lead to the induction of tumor cell apoptosis (programmed cell death) and a decrease in cell proliferation.[2][3]
A key event in the early stages of apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). The JC-1 assay is a widely used method to measure ΔΨm. JC-1 is a lipophilic, cationic fluorescent probe that enables the investigation of mitochondrial health.[4][5] In healthy, non-apoptotic cells with a high ΔΨm, JC-1 accumulates in the mitochondria and forms "J-aggregates," which emit intense red fluorescence (emission ~590 nm).[4][6] In apoptotic or unhealthy cells, the mitochondrial membrane potential collapses, preventing JC-1 accumulation. In this state, JC-1 remains in the cytoplasm as monomers, which emit green fluorescence (emission ~529-535 nm).[4][6] Consequently, the ratio of red to green fluorescence provides a direct measure of mitochondrial depolarization and can be used to assess the cytotoxic effects of compounds like this compound.[6][7]
This document provides a detailed protocol for using the JC-1 assay to quantify changes in mitochondrial membrane potential in cells treated with this compound.
This compound Mechanism of Action and Apoptosis Induction
This compound selectively binds to and inhibits mTOR, a critical kinase in a pathway that regulates cell growth and proliferation.[2] The inhibition of both mTORC1 and mTORC2 complexes by this compound blocks downstream signaling, leading to cell cycle arrest and the induction of apoptosis.[3][8] One of the mechanisms through which apoptosis is initiated is the intrinsic or mitochondrial pathway. This pathway involves the permeabilization of the outer mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c and a collapse of the mitochondrial membrane potential (ΔΨm).[9][10]
Caption: this compound inhibits mTORC1/2, leading to apoptosis via the mitochondrial pathway.
Experimental Protocols
Materials and Reagents
-
Complete cell culture medium
-
This compound (MedChemExpress, Selleck Chemicals)
-
Dimethyl sulfoxide (DMSO), sterile
-
JC-1 Dye (MitoProbe™ JC-1 Assay Kit or similar)[6]
-
Assay Buffer (provided with kit)[4]
-
Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) or FCCP (positive control)[6][11]
-
Phosphate-buffered saline (PBS)[6]
-
Black, clear-bottom 96-well plates (for plate reader)[4]
-
Culture plates (6-well, 12-well, or 24-well)
-
Flow cytometry tubes
-
Fluorescence microscope, flow cytometer, or fluorescence microplate reader
Experimental Workflow
The general workflow involves preparing the cells, treating them with this compound, staining with the JC-1 dye, and subsequent analysis of the fluorescent signal.
Caption: General experimental workflow for the this compound JC-1 assay.
Detailed Protocol
1. Reagent Preparation
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Store aliquots at -20°C.
-
JC-1 Working Solution: Prepare fresh before use. Dilute the JC-1 stock solution in pre-warmed (37°C) cell culture medium or assay buffer to a final concentration of 1-10 µM.[4] A typical starting concentration is 2 µM.[4][6] The optimal concentration may vary by cell type and should be determined empirically.
-
CCCP/FCCP Positive Control: Prepare a stock solution in DMSO. Just before use, dilute to a final working concentration of 5-50 µM in cell culture medium.[5][6] This treatment rapidly collapses the mitochondrial membrane potential.
2. Cell Preparation and Treatment
-
Seed cells in the appropriate culture vessel (e.g., 96-well plate for plate reader, 6-well plate for flow cytometry or microscopy) and allow them to adhere overnight.
-
The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO only) and an untreated control.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
3. JC-1 Staining Protocol
-
Following this compound treatment, prepare a positive control by treating a set of untreated cells with CCCP (e.g., 50 µM) for 5-15 minutes at 37°C.[5][6]
-
Remove the culture medium from all wells/plates.
-
Add the pre-warmed JC-1 working solution to the cells (e.g., 100 µL for a 96-well, 1 mL for a 6-well).[4]
-
Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[4][6]
-
For Plate Reader/Microscopy (Adherent Cells): Aspirate the staining solution and wash the cells once or twice with pre-warmed assay buffer or PBS.[11] Add fresh buffer to the wells for analysis. Do not let the wells dry out.[12]
-
For Flow Cytometry (Suspension or Adherent Cells):
4. Data Acquisition
-
Fluorescence Plate Reader:
-
Flow Cytometry:
-
Use a flow cytometer with a 488 nm excitation laser.[6]
-
Detect green fluorescence in the FL1 channel (FITC, ~530 nm).[6]
-
Detect red fluorescence in the FL2 channel (PE, ~585 nm).[6]
-
Analyze the data by gating on the cell population and observing the shift from the upper-left quadrant (high red, healthy) to the lower-right quadrant (high green, apoptotic). The ratio of red to green fluorescence intensity can be quantified.
-
-
Fluorescence Microscopy:
-
Use a fluorescence microscope equipped with filters for both red and green fluorescence (e.g., dual-bandpass filter).[6]
-
In healthy cells, mitochondria will appear as red fluorescent puncta.
-
In apoptotic cells treated with this compound, the red fluorescence will diminish, and a diffuse green fluorescence will appear throughout the cytoplasm.[6] Capture images from multiple fields for each condition.
-
Data Presentation and Interpretation
The primary output of the JC-1 assay is the ratio of red to green fluorescence. A decrease in this ratio in this compound-treated cells compared to untreated controls signifies a loss of mitochondrial membrane potential, which is an early indicator of apoptosis.
Representative Quantitative Data
The following table illustrates how to present data from a plate reader experiment. Values are expressed as the ratio of Red (590 nm) to Green (535 nm) fluorescence intensity.
| Treatment Group | Concentration (µM) | Red/Green Fluorescence Ratio (Mean ± SD) | % of Control |
| Untreated Control | 0 | 4.5 ± 0.3 | 100% |
| Vehicle Control (DMSO) | 0.1% | 4.4 ± 0.4 | 97.8% |
| This compound | 0.1 | 3.8 ± 0.3 | 84.4% |
| This compound | 1.0 | 2.5 ± 0.2 | 55.6% |
| This compound | 10.0 | 1.2 ± 0.1 | 26.7% |
| Positive Control (CCCP) | 50 | 0.9 ± 0.1 | 20.0% |
Interpretation: The data shows a dose-dependent decrease in the Red/Green fluorescence ratio upon treatment with this compound, indicating a collapse of the mitochondrial membrane potential. The positive control, CCCP, induces a near-complete loss of potential, validating the assay's performance.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Apoptosis is induced in cancer cells via the mitochondrial pathway by the novel xylocydine-derived compound JRS-15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. abcam.com [abcam.com]
- 12. abcam.com [abcam.com]
GDC-0349 Formulation for Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
GDC-0349 is a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase, targeting both mTORC1 and mTORC2 complexes.[1][2][3][4] Its role in the crucial PI3K/Akt/mTOR signaling pathway makes it a significant compound for cancer research.[5][6][7][8][9] This document provides detailed application notes and protocols for the formulation and administration of this compound in preclinical animal studies, specifically focusing on oral gavage in mouse xenograft models.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by inhibiting mTOR, a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[3][7] It functions as an ATP-competitive inhibitor with high selectivity for mTOR over other kinases, including PI3Kα.[1] By inhibiting both mTORC1 and mTORC2, this compound can lead to a more comprehensive blockade of the PI3K/Akt/mTOR pathway, which is often aberrantly activated in various cancers.[2][3]
The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that responds to growth factors and nutrients.[6] Upon activation, it promotes protein synthesis, lipid synthesis, and cell cycle progression while inhibiting autophagy.[10] Dysregulation of this pathway is a hallmark of many human tumors.[5][6][8]
This compound Formulation for In Vivo Studies
For oral administration in animal models, this compound is typically prepared as a suspension. A commonly used and effective vehicle is a mixture of methylcellulose and Tween 80 in water.
Recommended Vehicle
-
Vehicle Composition: 0.5% methylcellulose and 0.2% Tween 80 in sterile, purified water.
This vehicle ensures a uniform suspension of the hydrophobic this compound compound, facilitating accurate and reproducible dosing.
Experimental Protocols
Preparation of this compound Formulation (10 mg/mL Stock)
This protocol describes the preparation of a 10 mg/mL this compound suspension, which can be further diluted as needed for specific dosing requirements.
Materials:
-
This compound powder
-
Methylcellulose (0.5% w/v) in sterile water
-
Tween 80 (0.2% v/v) in sterile water
-
Sterile, purified water
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated balance
-
Spatula
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the Vehicle:
-
To prepare 100 mL of the vehicle, add 0.5 g of methylcellulose to approximately 90 mL of sterile water and stir until fully dissolved. This may require heating and cooling cycles as per the manufacturer's instructions for the specific type of methylcellulose.
-
Add 0.2 mL of Tween 80 to the methylcellulose solution.
-
Bring the final volume to 100 mL with sterile water and mix thoroughly.
-
-
Weigh this compound:
-
Tare a sterile conical tube on a calibrated balance.
-
Carefully weigh the required amount of this compound powder into the tube. For a 10 mg/mL stock solution in 10 mL, weigh 100 mg of this compound.
-
-
Prepare the Suspension:
-
Add a small volume of the prepared vehicle (e.g., 1-2 mL) to the this compound powder to create a paste. This helps to wet the powder and prevent clumping.
-
Gradually add the remaining vehicle to reach the final desired volume (e.g., 10 mL for a 10 mg/mL solution).
-
Vortex the suspension vigorously for 2-3 minutes to ensure it is homogenous.
-
For poorly soluble compounds, brief sonication in a water bath sonicator may aid in achieving a uniform suspension.
-
-
Storage and Handling:
-
The freshly prepared suspension should be used immediately for dosing.
-
If short-term storage is necessary, store at 2-8°C and protect from light. Before each use, the suspension must be thoroughly re-suspended by vortexing to ensure uniform drug distribution.
-
Administration Protocol
Animal Models:
-
The following protocol is suitable for mouse xenograft models.
Procedure:
-
Animal Handling: Acclimate the animals to the experimental conditions and handle them according to approved institutional animal care and use committee (IACUC) protocols.
-
Dose Calculation: Calculate the required dose volume based on the animal's body weight and the desired dosage (mg/kg).
-
Re-suspension: Immediately before administration, vortex the this compound suspension to ensure homogeneity.
-
Oral Gavage: Administer the calculated volume of the this compound suspension to the mice using a suitable oral gavage needle.
-
Monitoring: Monitor the animals for any adverse effects after administration.
In Vivo Efficacy and Dosing Regimens
This compound has demonstrated dose-dependent tumor growth inhibition in various mouse xenograft models.[1][3] The choice of dose and schedule will depend on the specific tumor model and experimental objectives.
| Xenograft Model | Dosing Regimen | Vehicle | Administration Route | Outcome | Reference |
| MCF7-neo/Her2 (Breast Cancer) | 10, 20, 30, 40, 50, 60, 70, 80 mg/kg, once daily | Not explicitly stated, but oral gavage was used | Oral | Dose-dependent tumor growth inhibition | [3] |
| PC3 (Prostate Cancer) | 25, 50, 100 mg/kg | 0.5% methylcellulose / 0.2% Tween 80 | Oral | Pathway modulation and anti-proliferative activity | [11] |
| A549 (Lung Cancer) | Not explicitly stated, but oral administration was used | Not explicitly stated, but oral gavage was used | Oral | Potent inhibition of NSCLC xenograft growth | [2][12] |
Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations
In vivo studies have shown that this compound effectively inhibits downstream markers of mTOR, such as phospho-4EBP1 and phospho-Akt(S473), consistent with the inhibition of both mTORC1 and mTORC2 complexes.[3] PK/PD studies are crucial for correlating drug exposure with target modulation and efficacy. Tumor and plasma samples can be collected at various time points post-dosing (e.g., 1, 6, and 10 hours) to assess drug levels and pathway inhibition.[11]
Safety and Toxicology
While this compound is generally well-tolerated in preclinical models, it is essential to monitor for potential toxicities. Standard toxicology assessments, including body weight measurements, clinical observations, and histopathological analysis of major organs, should be incorporated into long-term efficacy studies.
Conclusion
The formulation of this compound in 0.5% methylcellulose and 0.2% Tween 80 provides a reliable method for oral administration in animal studies. This allows for the investigation of its anti-tumor efficacy and mechanism of action in various preclinical cancer models. Adherence to the detailed protocols for formulation and administration is critical for obtaining reproducible and meaningful results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Biological Profiling of Potent and Selective mTOR Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. ascopubs.org [ascopubs.org]
- 9. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. file.glpbio.com [file.glpbio.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
GDC-0349 solubility in DMSO and culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and handling of the mTOR inhibitor, GDC-0349.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO). This compound is highly soluble in fresh, anhydrous DMSO.[1][2][3]
Q2: I am having trouble dissolving this compound in DMSO. What should I do?
A2: If you encounter solubility issues, consider the following troubleshooting steps:
-
Use fresh, high-quality DMSO: DMSO is hygroscopic and can absorb moisture, which significantly reduces the solubility of this compound.[1][4] Always use fresh, anhydrous DMSO from a newly opened bottle.
-
Gentle warming: You can warm the solution gently to 37°C to aid dissolution.[2]
-
Sonication: Shaking the vial in an ultrasonic bath for a short period can also help break up powder aggregates and facilitate solubilization.[2]
Q3: How should I prepare working solutions for my cell culture experiments?
A3: To prepare a working solution, the high-concentration DMSO stock solution should be serially diluted in your cell culture medium to the final desired concentration. It is critical to ensure that the final concentration of DMSO in the culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity. Perform dilutions immediately before use.
Q4: What is the stability of this compound stock solutions?
A4: When stored properly, this compound stock solutions are stable for extended periods. For optimal stability, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1] Recommended storage conditions are:
Q5: What is the mechanism of action for this compound?
A5: this compound is a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase, with a Ki value of 3.8 nM.[1][4] It effectively inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which are key components of the PI3K/Akt/mTOR signaling pathway that regulates cell growth, proliferation, and survival.[4][5][6][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in culture medium after adding this compound. | The solubility of this compound is significantly lower in aqueous solutions like culture media compared to DMSO.[1][3][8] The final concentration of the compound may be too high. | Ensure the final DMSO concentration in the medium is minimal (e.g., <0.1%). Perform a pilot test to determine the maximum soluble concentration of this compound in your specific culture medium. Prepare the working solution by adding the DMSO stock dropwise to the medium while vortexing to ensure rapid mixing. |
| Inconsistent experimental results. | 1. Improper storage leading to compound degradation. 2. Repeated freeze-thaw cycles of the stock solution.[1] 3. Inaccurate pipetting of the viscous DMSO stock. | 1. Store stock solutions as recommended (-80°C for long-term). 2. Aliquot stock solutions into single-use volumes. 3. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO solutions. |
| Compound appears insoluble or forms a suspension in DMSO. | 1. DMSO has absorbed moisture.[1][4] 2. The concentration is too high for the quality of the solvent. 3. The compound was not fully dissolved initially. | 1. Use a fresh, unopened bottle of anhydrous, high-purity DMSO. 2. Refer to the solubility table and do not exceed the maximum recommended concentration. 3. Apply gentle warming (37°C) and sonication to ensure complete dissolution.[2] |
Quantitative Data Summary
The solubility of this compound varies across different solvents. The following table summarizes the reported solubility data.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Reference(s) |
| DMSO | 91 mg/mL | 201.08 mM | [1][3] |
| 30 mg/mL | ~66.3 mM | [7] | |
| ≥ 100 mg/mL | ≥ 220.97 mM | [4] | |
| Ethanol | 10 mg/mL | ~22.1 mM | [7] |
| 6 mg/mL | 13.25 mM | [1][3] | |
| DMSO:PBS (pH 7.2) (1:9) | 0.1 mg/mL | ~0.22 mM | [7] |
| Water | Insoluble | Insoluble | [1][3][8] |
Note: The molecular weight of this compound is 452.55 g/mol .[1]
Experimental Protocols & Visualizations
Protocol: Preparation of this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Caption: Workflow for preparing a this compound stock solution.
Signaling Pathway: this compound Inhibition of mTOR
This compound targets the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell processes, and its aberrant activation is common in cancer. This compound inhibits both mTORC1 and mTORC2, blocking downstream signaling.[5]
Caption: this compound inhibits both mTORC1 and mTORC2 complexes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.glpbio.com [file.glpbio.com]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery and Biological Profiling of Potent and Selective mTOR Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. go.drugbank.com [go.drugbank.com]
GDC-0349 stock solution stability and storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of GDC-0349 stock solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the proper handling and use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: To prepare a stock solution, we recommend dissolving this compound powder in fresh, anhydrous DMSO. For higher solubility, you can warm the tube at 37°C and sonicate for a short period.
Q2: What are the recommended storage conditions for this compound powder?
A2: this compound powder should be stored at -20°C for long-term stability, where it can be stable for up to three years. It can also be stored at 4°C for up to two years.
Q3: How should I store this compound stock solutions?
A3: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. For long-term storage, stock solutions are stable for up to one year at -80°C and for one month at -20°C in a suitable solvent like DMSO. Some sources suggest that stock solutions can be stored below -20°C for several months.
Q4: What is the solubility of this compound in common solvents?
A4: this compound has high solubility in DMSO (90-91 mg/mL) and moderate solubility in Ethanol (6 mg/mL). It is insoluble in water.
Q5: My this compound solution appears cloudy. What should I do?
A5: Cloudiness may indicate that the compound has precipitated out of solution. Try warming the solution at 37°C and vortexing or sonicating to redissolve the compound. Ensure you are using a high-purity, anhydrous solvent, as moisture can reduce solubility. If the issue persists, the solution may have degraded, and it is advisable to prepare a fresh stock.
Data Presentation
Table 1: this compound Solubility
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) |
| DMSO | 91 | 201.08 |
| DMSO | 90 | - |
| Ethanol | 6 | 13.25 |
| Water | Insoluble | - |
Data compiled from multiple sources.
Table 2: this compound Storage and Stability
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 1 year |
| In Solvent | -20°C | 1 month |
| In Solvent | Below -20°C | Several months |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Calculate the required mass: this compound has a molecular weight of 452.55 g/mol . To prepare a 10 mM stock solution, weigh out 4.5255 mg of this compound powder.
-
Dissolve in DMSO: Add 1 mL of anhydrous, high-purity DMSO to the vial containing the this compound powder.
-
Ensure complete dissolution: Gently vortex the solution. If necessary, warm the vial to 37°C and sonicate for 5-10 minutes until the solution is clear.
-
Aliquot and store: Dispense the stock solution into smaller, single-use aliquots. Store at -80°C for long-term use.
Protocol 2: Assessment of Stock Solution Stability by HPLC
-
Prepare standards: Prepare a fresh this compound stock solution of known concentration to use as a reference standard.
-
Sample preparation: Thaw a stored aliquot of your this compound stock solution. Dilute both the reference standard and the test sample to a suitable concentration for HPLC analysis using the mobile phase.
-
HPLC analysis:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point for small molecule analysis.
-
Detection: Use a UV detector at a wavelength where this compound shows maximum absorbance.
-
-
Data analysis: Compare the peak area of the this compound in your stored sample to the peak area of the freshly prepared reference standard. A significant decrease in the peak area or the appearance of new peaks could indicate degradation.
Visualizations
Caption: this compound inhibits both mTORC1 and mTORC2 complexes.
Caption: Troubleshooting workflow for unstable this compound stock solutions.
GDC-0349 Technical Support Center: Investigating Potential Off-Target Effects in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of the mTOR inhibitor, GDC-0349, in cancer cells.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cancer cell line shows a stronger cytotoxic response to this compound than expected based on mTOR inhibition alone. Could off-target effects be responsible?
A1: Yes, it is possible. While this compound is a potent and highly selective mTOR inhibitor, studies, particularly in non-small cell lung cancer (NSCLC) cells, have revealed potential off-target effects that can contribute to its cytotoxic activity. These effects may be independent of the PI3K/Akt/mTOR signaling pathway.
Troubleshooting Steps:
-
Confirm On-Target Activity: First, verify that this compound is inhibiting mTOR in your cell line at the concentrations used. You can do this by performing a Western blot to assess the phosphorylation status of mTORC1 substrates (e.g., p-4E-BP1, p-S6K) and mTORC2 substrates (e.g., p-Akt at Ser473).
-
Investigate Known Off-Target Pathways: Based on existing literature, this compound may exert its effects through:
-
Inhibition of Sphingosine Kinase 1 (SphK1): This can lead to an increase in pro-apoptotic ceramide levels.
-
Activation of the JNK signaling pathway: A key regulator of stress-induced apoptosis.
-
Induction of Oxidative Stress: An imbalance in reactive oxygen species (ROS) can trigger cell death.
-
-
Dose-Response Comparison: Compare the concentration of this compound required to inhibit mTOR signaling with the concentration that induces the observed cytotoxic phenotype. A significant discrepancy may suggest the involvement of off-target effects.
Q2: I am observing JNK activation in my cells upon treatment with this compound. How can I confirm this is a direct off-target effect?
A2: Observing JNK activation is a key indicator of a potential off-target effect of this compound. To investigate this further, you can perform the following experiments:
Troubleshooting Steps:
-
Time-Course and Dose-Response Analysis: Treat your cells with varying concentrations of this compound over different time points and perform a Western blot for phosphorylated JNK (p-JNK) and total JNK. This will help you understand the kinetics and potency of JNK activation.
-
Use a JNK Inhibitor: Pre-treat your cells with a specific JNK inhibitor (e.g., SP600125) before adding this compound. If the cytotoxic effects of this compound are attenuated, it suggests that JNK activation plays a significant role in its mechanism of action in your cell line.
-
Assess Downstream Targets: Examine the phosphorylation status of JNK substrates, such as c-Jun, to confirm the activation of the downstream signaling cascade.
Q3: My experimental results suggest that this compound is inducing oxidative stress. How can I quantify this effect?
A3: Induction of oxidative stress is another reported off-target effect of this compound. You can quantify this using various cellular assays:
Troubleshooting Steps:
-
Direct ROS Measurement: Use a fluorescent probe like CellROX® Green Reagent, which becomes fluorescent upon oxidation by ROS. The fluorescence intensity can be measured using flow cytometry or fluorescence microscopy.
-
Antioxidant Rescue Experiment: Pre-treat your cells with an antioxidant, such as N-acetylcysteine (NAC), before this compound treatment. If NAC rescues the cells from this compound-induced cytotoxicity, it strongly indicates the involvement of oxidative stress.
-
Measure Lipid Peroxidation: Assess the levels of malondialdehyde (MDA), a marker of lipid peroxidation, using a commercially available assay kit.
Quantitative Data Summary
While this compound is highly selective for mTOR, understanding its activity against other kinases is crucial for interpreting experimental results. The following table summarizes the inhibitory activity of this compound against its primary target and its selectivity over the closely related PI3Kα kinase.
| Kinase | Ki (nM) | Selectivity (Fold) vs. mTOR |
| mTOR | 3.8 | - |
| PI3Kα | >3000 | >790 |
Data compiled from publicly available information.[1] this compound has been profiled against a panel of 266 kinases and demonstrated remarkable selectivity.[1]
Experimental Protocols
Below are detailed methodologies for key experiments to investigate the potential off-target effects of this compound.
Protocol 1: Western Blot for JNK Activation
This protocol details the steps to assess the phosphorylation status of JNK in response to this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-JNK (Thr183/Tyr185) and Rabbit anti-JNK
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with desired concentrations of this compound for various time points. Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-JNK and total JNK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the bands using an imaging system.
Protocol 2: Measurement of Cellular Oxidative Stress using CellROX® Green Assay
This protocol outlines the measurement of reactive oxygen species (ROS) in live cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
CellROX® Green Reagent
-
Hoechst 33342 (for nuclear counterstaining)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Plating: Plate cells in a suitable format for imaging or flow cytometry.
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration. Include positive (e.g., tert-butyl hydroperoxide) and negative controls.
-
Staining: Add CellROX® Green Reagent to the cell culture medium to a final concentration of 5 µM and incubate for 30 minutes at 37°C.
-
Washing: Gently wash the cells three times with PBS.
-
Counterstaining (Optional): Incubate cells with Hoechst 33342 for nuclear staining.
-
Analysis: Analyze the cells immediately by fluorescence microscopy or flow cytometry. Increased green fluorescence indicates higher levels of oxidative stress.
Visualizations
Signaling Pathways
Caption: On-target and potential off-target signaling pathways of this compound.
Experimental Workflow
Caption: Experimental workflow for validating this compound off-target effects.
References
GDC-0349 Resistance Mechanisms: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to GDC-0349 in long-term treatment.
Introduction to this compound
This compound is a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR).[1][2][3] It targets both mTOR Complex 1 (mTORC1) and mTORC2, which are crucial components of the PI3K/Akt/mTOR signaling pathway that governs cell growth, proliferation, and survival.[1][4][5] Dysregulation of this pathway is a common feature in many cancers, making mTOR an attractive therapeutic target.[4][6] this compound has demonstrated dose-dependent efficacy in various preclinical cancer models.[1][3] However, as with many targeted therapies, acquired resistance can emerge during long-term treatment, limiting its clinical efficacy.
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of acquired resistance to mTOR inhibitors like this compound?
A1: Acquired resistance to mTOR inhibitors is multifactorial. Key mechanisms include:
-
Reactivation of the PI3K/Akt/mTOR pathway: This can occur through genetic alterations such as mutations or amplification of PIK3CA or loss of the tumor suppressor PTEN.[7]
-
Activation of bypass signaling pathways: Upregulation of parallel signaling cascades, such as those mediated by receptor tyrosine kinases (RTKs) like EGFR, AXL, and HER3, can circumvent the mTOR blockade.
-
MYC amplification and activation: The oncogene MYC can be upregulated, either through gene amplification or increased phosphorylation, to drive proliferation independently of the PI3K/mTOR pathway.[8][9]
-
Metabolic reprogramming: Cancer cells can adapt their metabolism, for instance by increasing glycolysis, to survive and proliferate despite mTOR inhibition. This can sometimes be linked to mitochondrial DNA mutations.[10][11]
-
Induction of autophagy: In some contexts, autophagy can serve as a survival mechanism for cells treated with mTOR inhibitors.[5]
Q2: How can I develop a this compound resistant cell line model?
A2: Drug-resistant cell lines are valuable tools for studying resistance mechanisms.[10][12] The most common method is to culture a sensitive parental cell line in the continuous presence of this compound, starting at a low concentration (e.g., near the IC50 value). The concentration is then gradually increased in a stepwise manner as the cells adapt and resume proliferation. This process of selection and adaptation can take several months.[13] It is crucial to periodically freeze down cell stocks at different stages of resistance development.
Q3: What are the initial checks I should perform if my this compound experiment is not working as expected?
A3: If you observe unexpected results, consider the following:
-
Compound integrity: Confirm the stability and concentration of your this compound stock solution.
-
Cell line authentication: Ensure your cell line is authentic and free from contamination.
-
Assay validation: Double-check your experimental protocol, including cell seeding density, drug treatment duration, and the reagents used for your endpoint measurement (e.g., viability assay).
-
Control responses: Verify that your positive and negative controls are behaving as expected.
Troubleshooting Guides
Issue 1: Decreased Sensitivity to this compound in Long-Term Cultures
Symptoms:
-
The IC50 value for this compound in your cell line has significantly increased over time.
-
Western blot analysis shows incomplete inhibition of downstream mTOR targets (e.g., p-S6K, p-4E-BP1) at concentrations that were previously effective.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting/Validation Steps |
| Reactivation of mTOR signaling | Western Blot Analysis: Probe for total and phosphorylated levels of key pathway components including Akt (S473 and T308), S6K (T389), and 4E-BP1 (T37/46). An increase in the ratio of phosphorylated to total protein in the presence of this compound suggests pathway reactivation. |
| MYC Overexpression | Western Blot/qRT-PCR: Analyze MYC protein and mRNA levels in your resistant cells compared to the parental line. A significant increase may indicate MYC-driven resistance.[8][9] |
| Metabolic Shift | Seahorse Assay/Metabolomics: Assess the metabolic profile of your cells. An increased reliance on glycolysis (higher ECAR) in resistant cells is a potential indicator. |
Experimental Workflow for Investigating Decreased Sensitivity
Caption: Workflow for troubleshooting decreased this compound sensitivity.
Issue 2: Inconsistent Western Blot Results for mTOR Pathway Phosphorylation
Symptoms:
-
High variability in the levels of phosphorylated proteins (p-Akt, p-S6K, etc.) between replicate experiments.
-
Basal phosphorylation levels in untreated control cells are unexpectedly low or high.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting/Validation Steps |
| Suboptimal Cell Lysis | Ensure you are using an appropriate lysis buffer containing fresh protease and phosphatase inhibitors. Perform lysis on ice to minimize protein degradation. |
| Variable Cell Culture Conditions | Maintain consistent cell density and serum conditions. Serum starvation prior to growth factor stimulation (if applicable) can help synchronize cells and reduce basal signaling. |
| Antibody Performance | Validate your primary antibodies. Run positive and negative controls to ensure specificity. Use the recommended antibody dilution and incubation conditions. |
| Loading and Transfer Issues | Use a loading control (e.g., β-actin, GAPDH) to normalize for protein loading. Verify efficient protein transfer from the gel to the membrane using a Ponceau S stain. |
Signaling Pathway of this compound Action and Potential Resistance
Caption: this compound targets mTORC1/2 to inhibit proliferation.
Quantitative Data Summary
The following table summarizes hypothetical IC50 values that might be observed in a typical experiment to characterize this compound resistance.
| Cell Line | Treatment Duration | IC50 (nM) | Fold Resistance |
| Parental Sensitive | 72 hours | 50 | 1.0 |
| This compound Resistant | 72 hours | 500 | 10.0 |
Note: These are example values. Actual IC50 values will vary depending on the cell line and assay conditions.
Key Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Parental and this compound resistant cells
-
Complete culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle-only control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[6]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of mTOR Pathway
This protocol is used to assess the phosphorylation status of key proteins in the mTOR signaling pathway.
Materials:
-
Cell lysates from parental and resistant cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-S6K, anti-S6K, anti-p-Akt, anti-Akt, anti-MYC, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat parental and resistant cells with this compound at various concentrations and for different durations.
-
Lyse the cells on ice using lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control.
Immunoprecipitation (IP) of mTORC1
This protocol allows for the isolation of the mTORC1 complex to study its composition and activity.
Materials:
-
Cell lysates
-
IP lysis buffer (e.g., CHAPS-based buffer)
-
Antibody against an mTORC1 component (e.g., anti-Raptor)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer or Laemmli buffer
Procedure:
-
Lyse cells using a mild IP lysis buffer to preserve protein complexes.[7]
-
Pre-clear the lysate by incubating with magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-Raptor antibody overnight at 4°C with gentle rotation to form immune complexes.
-
Add pre-washed protein A/G magnetic beads and incubate for 1-3 hours to capture the immune complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the mTORC1 complex from the beads. The eluted proteins can then be analyzed by Western blot or mass spectrometry.
References
- 1. Isolation of the mTOR Complexes by Affinity Purification | Springer Nature Experiments [experiments.springernature.com]
- 2. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery and Biological Profiling of Potent and Selective mTOR Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits non-small cell lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. researchgate.net [researchgate.net]
- 10. oaepublish.com [oaepublish.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Drug-Adapted Cancer Cell Lines as Preclinical Models of Acquired Resistance - Kent Academic Repository [kar.kent.ac.uk]
- 13. Cell Line Models for Acquired Resistance to First-Line Osimertinib in Lung Cancers-Applications and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GDC-0349 In Vivo Toxicity in Mice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering in vivo toxicity with the mTOR inhibitor GDC-0349 in mouse models. The information is designed for scientists and drug development professionals to navigate and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR).[1][2][3] It targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which are key components of the PI3K/Akt/mTOR signaling pathway that governs cell growth, proliferation, and survival.[1][2] Dysregulation of this pathway is a common feature in many cancers.[2]
Q2: What is the reported tolerability of this compound in mice?
Preclinical studies in mouse xenograft models have shown that this compound is generally well-tolerated when administered orally at therapeutic doses. In one study, daily oral administration of this compound at doses up to 80 mg/kg resulted in less than 10% body weight change.[1] Another study using daily oral doses of 10 mg/kg and 30 mg/kg in a non-small cell lung cancer xenograft model also reported no apparent toxicities and no significant differences in mouse body weights between treated and control groups.
Q3: What are the common adverse effects associated with mTOR inhibitors?
While this compound is reported to be well-tolerated, mTOR inhibitors as a class can be associated with a range of toxicities. In clinical and preclinical studies, common adverse events include mucositis (inflammation of the mucous membranes), skin rash, metabolic abnormalities such as hyperglycemia (high blood sugar) and hyperlipidemia (high blood lipids), and less commonly, pneumonitis (inflammation of the lungs) and anemia.[2][4][5]
Troubleshooting Guide
Issue 1: Significant Weight Loss (>15%) in Treated Mice
-
Question: My mice treated with this compound are experiencing significant weight loss. What could be the cause and how can I address it?
-
Answer:
-
Potential Cause 1: Overdosing. The reported maximum tolerated dose (MTD) in a breast cancer xenograft model was 80 mg/kg daily, with less than 10% body weight loss. Your dose may be too high for the specific mouse strain or model.
-
Troubleshooting Step 1: Dose Reduction. Consider reducing the dose of this compound. A dose-dependent efficacy has been observed, so finding a balance between anti-tumor activity and tolerability is key.[1]
-
Potential Cause 2: Dehydration and Reduced Food Intake. this compound, like other mTOR inhibitors, can cause mucositis, which may lead to pain and difficulty eating and drinking.
-
Troubleshooting Step 2: Supportive Care. Provide supportive care such as softened or gel-based food and easily accessible water sources. Monitor for signs of dehydration (e.g., skin tenting).
-
Potential Cause 3: Formulation or Vehicle Toxicity. The vehicle used to dissolve and administer this compound could be contributing to toxicity.
-
Troubleshooting Step 3: Vehicle Control. Ensure you have a vehicle-only control group to rule out any toxic effects of the formulation. If the vehicle is causing issues, consider alternative, well-tolerated vehicles.
-
Issue 2: Skin Lesions or Dermatitis
-
Question: I am observing skin rashes and hair loss in my this compound treated mice. What should I do?
-
Answer:
-
Potential Cause: mTOR inhibitors are known to cause dermatological side effects.
-
Troubleshooting Step 1: Clinical Monitoring. Document the severity and progression of the skin lesions. Note the location and appearance (e.g., erythema, scaling).
-
Troubleshooting Step 2: Dose Modification. A dose reduction may alleviate the severity of the skin-related adverse events.
-
Troubleshooting Step 3: Pathological Analysis. For a more in-depth understanding, skin samples can be collected for histopathological analysis at the end of the study to characterize the nature of the inflammation.
-
Issue 3: Lethargy, Hunched Posture, and Labored Breathing
-
Question: Some of the mice in my this compound treatment group are showing signs of lethargy and respiratory distress. What is the potential cause and what is the recommended course of action?
-
Answer:
-
Potential Cause: Pneumonitis. Although less common, non-infectious pneumonitis is a known side effect of mTOR inhibitors.
-
Troubleshooting Step 1: Immediate Euthanasia for Severe Distress. If a mouse is in significant respiratory distress, it should be humanely euthanized according to your institution's animal care and use committee (IACUC) guidelines.
-
Troubleshooting Step 2: Necropsy and Histopathology. Perform a necropsy and collect lung tissue for histopathological examination to confirm the presence of pneumonitis.
-
Troubleshooting Step 3: Review Dosing and Frequency. Consider if the dose or frequency of administration is too high. Intermittent dosing schedules have been shown to be as effective as daily dosing for this compound in some models and may be better tolerated.[1]
-
Quantitative Data Summary
Table 1: this compound In Vivo Dose and Tolerability in Mice
| Mouse Model | This compound Dose (Oral) | Dosing Frequency | Observed Toxicity/Tolerability | Reference |
| MCF7-neo/Her2 Xenograft | 10-80 mg/kg | Once Daily | Less than 10% body weight change up to the highest dose. | [1] |
| A549 Xenograft | 10 and 30 mg/kg | Once Daily | No apparent toxicities; no significant change in body weight. | |
| A549 Xenograft (Combination) | Not specified | Once Daily | Well tolerated with no significant change in body weight when combined with a MEK inhibitor. | [1] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in a Mouse Xenograft Model
-
Formulation Preparation:
-
Prepare the appropriate vehicle for this compound. The specific vehicle may vary based on the compound's solubility and the experimental design. A common vehicle for oral gavage is a suspension in 0.5% methylcellulose and 0.2% Tween-80 in water.
-
Prepare a homogenous suspension of this compound at the desired concentration.
-
-
Animal Handling and Dosing:
-
Mice should be handled in accordance with IACUC-approved protocols.
-
Administer the this compound suspension or vehicle control orally using a gavage needle. The volume administered should be based on the individual mouse's body weight (typically 5-10 mL/kg).
-
-
Monitoring:
-
Monitor the mice daily for clinical signs of toxicity, including changes in body weight, food and water intake, activity level, and posture.
-
Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
Protocol 2: General Toxicity Monitoring in Mice
-
Daily Observations:
-
Record body weight for each mouse.
-
Perform a visual assessment of each mouse, noting any changes in appearance (e.g., ruffled fur, skin lesions), posture (e.g., hunched), and behavior (e.g., lethargy, aggression).
-
Check for signs of dehydration and assess food and water consumption.
-
-
Weekly Blood Collection (Optional):
-
If metabolic effects are a concern, blood samples can be collected (e.g., via tail vein) for analysis of glucose levels or a complete blood count (CBC) to check for anemia. This should be done in accordance with IACUC guidelines to minimize stress and blood loss.
-
-
End-of-Study Procedures:
-
At the study endpoint, perform a gross necropsy and collect major organs (liver, kidneys, lungs, spleen, etc.) for histopathological analysis to identify any potential organ toxicities.
-
Visualizations
Caption: this compound inhibits both mTORC1 and mTORC2 complexes in the PI3K/Akt signaling pathway.
Caption: A typical experimental workflow for an in vivo study with this compound in a xenograft model.
Caption: A decision tree for troubleshooting common adverse events observed during this compound treatment.
References
- 1. Discovery and Biological Profiling of Potent and Selective mTOR Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Common toxicities of mammalian target of rapamycin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. asu.elsevierpure.com [asu.elsevierpure.com]
- 5. Strategies for the management of adverse events associated with mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
GDC-0349 Technical Support Center: Optimizing Dosage for Non-Small Cell Lung Cancer Research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of GDC-0349 for non-small cell lung cancer (NSCLC) research. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in NSCLC?
A1: this compound is a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR).[1][2][3] It effectively blocks both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][4] In NSCLC, this compound exhibits a dual mechanism of action:
-
mTOR-dependent pathway: It inhibits the PI3K/Akt/mTOR signaling cascade, which is crucial for cell growth, proliferation, and survival.[2][3]
-
mTOR-independent pathway: It induces inhibition of sphingosine kinase 1 (SphK1), leading to the accumulation of ceramide, activation of JNK, and oxidative stress, which contribute to apoptosis.[1][2][3]
Q2: What is a recommended starting concentration for in vitro studies with this compound?
A2: For in vitro studies using NSCLC cell lines such as A549, a common starting concentration range is 5-500 nM.[2][5] Significant inhibition of cell viability has been observed at concentrations of 25 nM and higher.[2][5] However, the optimal concentration is cell-line dependent, and it is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q3: What is a typical dose for in vivo studies in mouse models of NSCLC?
A3: In NSCLC xenograft models using mice, this compound is typically administered orally. A daily oral administration of 30 mg/kg has been shown to potently inhibit tumor growth.[2] Other studies have explored a range of 10-80 mg/kg.[4] It is recommended to perform a dose-escalation study to determine the optimal dose that provides anti-tumor efficacy with minimal toxicity for your specific animal model.
Q4: How should I prepare and store this compound?
A4: this compound is soluble in DMSO.[4] For in vitro experiments, prepare a concentrated stock solution in DMSO and store it at -20°C. Further dilutions into cell culture media should be made fresh for each experiment. For in vivo studies, this compound can be formulated for oral administration, for example, in a vehicle like 0.5% methylcellulose and 0.2% Tween-80 in water.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no this compound activity in vitro | 1. Compound degradation: this compound may be unstable in culture medium over long incubation periods. 2. Incorrect concentration: Errors in dilution or calculation. 3. Cell line resistance: The NSCLC cell line used may be inherently resistant to mTOR inhibition. | 1. Prepare fresh dilutions of this compound from a frozen stock for each experiment. For long-term assays, consider replenishing the medium with fresh this compound periodically. 2. Verify the concentration of your stock solution and double-check all dilution calculations. 3. Test a range of concentrations to confirm the lack of response. Consider using a different NSCLC cell line with a known sensitivity to mTOR inhibitors for comparison. |
| High cell death in control (vehicle-treated) group | 1. DMSO toxicity: High concentrations of DMSO can be toxic to cells. | 1. Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) and consistent across all treatment groups, including the vehicle control. |
| Variability in in vivo tumor growth inhibition | 1. Inconsistent drug administration: Improper gavage technique leading to variable dosing. 2. Formulation issues: this compound not being uniformly suspended in the vehicle. 3. Animal health: Underlying health issues in some animals affecting tumor growth or drug metabolism. | 1. Ensure all personnel are properly trained in oral gavage techniques. 2. Vortex the this compound formulation immediately before each administration to ensure a homogenous suspension. 3. Closely monitor animal health throughout the study. Exclude animals that show signs of illness not related to the treatment. |
| Unexpected off-target effects | 1. High concentration of this compound: At high concentrations, the selectivity of the inhibitor may decrease. | 1. Perform a dose-response analysis to identify the lowest effective concentration. Correlate phenotypic effects with the inhibition of mTOR pathway biomarkers (e.g., phospho-S6 kinase) to confirm on-target activity. |
Data Presentation
Table 1: In Vitro Activity of this compound in NSCLC Cell Lines
| Cell Line | Assay | Endpoint | Concentration Range | Observed Effect | Reference |
| A549 | CCK-8 | Cell Viability | 5-500 nM | Dose-dependent inhibition | [2] |
| A549 | Colony Formation | Proliferation | 25-500 nM | Decreased number of viable colonies | [5] |
| A549 | Transwell | Migration/Invasion | 100 nM | Inhibition of cell migration and invasion | [2] |
| Primary NSCLC Cells | CCK-8 | Cell Viability | 100 nM | Decreased viability | [5] |
Table 2: In Vivo Efficacy of this compound in NSCLC Xenograft Models
| Animal Model | NSCLC Cell Line | This compound Dose and Schedule | Outcome | Reference |
| SCID Mice | A549 | 30 mg/kg, oral, daily | Significant tumor growth inhibition | [2] |
| Athymic Nude Mice | Multiple (e.g., PC3) | 10-80 mg/kg, oral, daily | Dose-dependent tumor growth inhibition | [4] |
Experimental Protocols
In Vitro Dose-Response Study to Determine IC50
-
Cell Seeding: Seed NSCLC cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Preparation: Prepare a 2x concentrated serial dilution of this compound in cell culture medium. Also, prepare a 2x vehicle control (e.g., 0.2% DMSO in medium).
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the 2x this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assay: Assess cell viability using a CCK-8 or MTT assay according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
In Vivo Dose-Finding Study
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject 1-5 million NSCLC cells (e.g., A549) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into different treatment groups.
-
Dose Groups: Include a vehicle control group and at least three dose levels of this compound (e.g., 10, 30, and 60 mg/kg).
-
Drug Administration: Administer this compound or vehicle orally once daily for a predetermined period (e.g., 21 days).
-
Efficacy and Toxicity Assessment:
-
Measure tumor volume 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for pharmacodynamic markers).
-
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the different dose groups and the vehicle control to determine the optimal dose.
Mandatory Visualizations
Caption: this compound signaling pathways in NSCLC.
References
Technical Support Center: GDC-0349 and Potential SphK1 Off-Target Effects
Disclaimer: GDC-0349 is a well-characterized, potent, and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) with a Ki of 3.8 nM. It demonstrates high selectivity over other kinases, including PI3K isoforms.[1][2] While some research in non-small cell lung cancer (NSCLC) cells has shown that this compound treatment can lead to the inhibition of Sphingosine Kinase 1 (SphK1), this is not considered a primary or direct off-target effect across all cell types and may be context-dependent.[3][4] This guide is intended for researchers who observe unexpected experimental outcomes with this compound and hypothesize that indirect or context-specific inhibition of SphK1 may be a contributing factor.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are not entirely consistent with mTOR inhibition alone. Could an off-target effect on SphK1 be responsible?
A1: This is a possibility, although it may be an indirect effect. This compound is highly selective for mTOR.[1][2] However, cellular signaling is complex, and inhibiting a central node like mTOR can lead to downstream effects that might mimic or involve the SphK1 pathway. For instance, a study in NSCLC cells noted SphK1 inhibition following this compound treatment.[3][4] If your phenotype cannot be fully explained by the canonical mTOR signaling pathway, it is reasonable to investigate other possibilities, including indirect effects on SphK1 signaling.
Q2: What are the typical functions of mTOR and SphK1 that could lead to overlapping phenotypes?
A2: Both mTOR and SphK1 are crucial regulators of cell growth, proliferation, survival, and metabolism.[5][6][7]
-
mTOR , as part of the mTORC1 and mTORC2 complexes, integrates signals from growth factors and nutrients to control protein synthesis, lipid synthesis, and autophagy.[7]
-
SphK1 catalyzes the formation of sphingosine-1-phosphate (S1P), a signaling lipid that promotes cell survival, proliferation, and inflammation, while its substrate, ceramide, is pro-apoptotic.[8][9][10] Given that both pathways converge on cell survival and proliferation, inhibition of either could produce similar phenotypic outcomes, such as reduced cell viability or cell cycle arrest.
Q3: How can I begin to determine if this compound is affecting SphK1 activity in my specific experimental system?
A3: A step-by-step approach is recommended. Start by confirming the on-target activity of this compound by assessing the phosphorylation status of direct mTORC1 and mTORC2 downstream targets (e.g., p-S6K, p-4E-BP1, and p-Akt Ser473). Next, you can directly measure SphK1 activity or the levels of its product, S1P, in your cells following this compound treatment. A significant reduction in SphK1 activity or S1P levels that correlates with your this compound concentration would support your hypothesis.
Q4: What are the essential positive and negative controls for these experiments?
A4: Proper controls are critical for interpreting your results.
-
Positive Control for SphK1 Inhibition: Use a well-characterized, specific SphK1 inhibitor (e.g., SKI-II, PF-543). This will help you understand the phenotypic effects of direct SphK1 inhibition in your system.
-
Negative Control/Compound Control: Use a structurally related but inactive compound, if available. Alternatively, a different, structurally distinct mTOR inhibitor could be used to see if the effect is specific to this compound's chemical structure.
-
Rescue Experiment: If you observe an effect, attempt to rescue it by adding exogenous S1P. If the phenotype is reversed, it strongly suggests the involvement of the SphK1 signaling axis.[3][4]
Troubleshooting Guide
This guide provides a systematic workflow to investigate if unexpected results from this compound treatment are related to off-target effects on SphK1.
| Observed Problem | Potential Cause | Recommended Action Steps |
| Unexpected Phenotype: The observed cellular phenotype (e.g., apoptosis level, morphology change) is stronger or different than what is expected from mTOR inhibition alone. | This compound may be indirectly inhibiting SphK1 in your specific cell type or experimental conditions. | 1. Confirm On-Target Effect: Perform a dose-response experiment and verify inhibition of p-S6K (mTORC1) and p-Akt at Ser473 (mTORC2) via Western blot. 2. Assess SphK1 Pathway: Measure SphK1 activity directly with an in vitro kinase assay using lysates from treated cells. Alternatively, quantify intracellular S1P levels using mass spectrometry. 3. Phenocopy with SphK1 Inhibitor: Treat cells with a specific SphK1 inhibitor (e.g., PF-543) to see if it reproduces the unexpected phenotype. |
| Inconsistent Results: The effect of this compound varies between experiments or between different cell lines. | The potential indirect effect on SphK1 is context-dependent, possibly relying on the basal activity or expression levels of SphK1 or other pathway components. | 1. Characterize Cell Lines: Profile the basal expression levels of mTOR, SphK1, and key related signaling proteins in your panel of cell lines. 2. Standardize Conditions: Ensure consistent cell density, serum concentration, and passage number for all experiments. 3. Correlate with SphK1 Activity: Check if the sensitivity to this compound correlates with basal SphK1 expression or activity across your cell lines. |
| Rescue Experiment Fails: Adding exogenous S1P does not rescue the phenotype observed with this compound. | The phenotype is likely independent of SphK1 inhibition, or the off-target effect involves a mechanism downstream of S1P receptors. | 1. Consider Other Off-Targets: Although highly selective, consider the possibility of other unknown off-targets. A broad kinase screen could be informative. 2. Investigate Downstream Signaling: The effect may be on a non-kinase target or a complex signaling node. 3. Re-evaluate On-Target Effects: The phenotype might be a less-common but valid consequence of potent mTOR inhibition in your specific cellular context. |
Experimental Protocols & Data Presentation
Protocol 1: Western Blot for On-Target this compound Activity
-
Objective: To confirm that this compound is inhibiting mTORC1 and mTORC2 in the experimental system.
-
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Starve cells in serum-free media for 4-6 hours, then stimulate with serum or a growth factor (e.g., insulin, IGF-1) in the presence of varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and probe with primary antibodies overnight at 4°C. Recommended antibodies: p-Akt (Ser473), total Akt, p-S6K (Thr389), total S6K, and a loading control (e.g., GAPDH, β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and visualize with an ECL substrate.
-
-
Data Interpretation: A dose-dependent decrease in the phosphorylation of Akt (S473) and S6K (T389) indicates successful on-target inhibition of mTOR.
Protocol 2: In Vitro SphK1 Activity Assay
-
Objective: To directly measure the enzymatic activity of SphK1 in lysates from cells treated with this compound.
-
Methodology:
-
Cell Treatment and Lysate Preparation: Treat cells with this compound (e.g., 1 µM) and a positive control SphK1 inhibitor (e.g., 10 µM PF-543) for the desired duration. Prepare cell lysates in a buffer that preserves kinase activity.
-
Kinase Reaction: Use a commercially available SphK1 activity assay kit. Typically, this involves incubating a defined amount of cell lysate with a sphingosine substrate and ATP (often radiolabeled [γ-³²P]ATP).
-
Lipid Extraction: After the reaction, perform a lipid extraction to separate the phosphorylated product (S1P) from the substrate.
-
Quantification: Quantify the amount of radiolabeled S1P formed using thin-layer chromatography (TLC) followed by autoradiography or by liquid scintillation counting.
-
-
Data Interpretation: A significant decrease in S1P production in this compound-treated samples compared to the vehicle control would suggest an inhibitory effect on SphK1.
Data Summary Tables
Table 1: On-Target Activity of this compound via Western Blot
| Treatment | Concentration (nM) | p-Akt (S473) / Total Akt (Relative Density) | p-S6K (T389) / Total S6K (Relative Density) |
| Vehicle (DMSO) | 0 | 1.00 | 1.00 |
| This compound | 10 | Record Value | Record Value |
| This compound | 100 | Record Value | Record Value |
| This compound | 1000 | Record Value | Record Value |
Table 2: SphK1 Activity Assay Results
| Treatment | Concentration (µM) | SphK1 Activity (% of Vehicle Control) | Standard Deviation |
| Vehicle (DMSO) | 0 | 100 | Record Value |
| This compound | 1 | Record Value | Record Value |
| SphK1 Inhibitor (PF-543) | 10 | Record Value | Record Value |
Visualizations
Signaling Pathway Diagrams
Caption: Simplified mTOR signaling pathway showing key components and inhibition by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sphingosine Kinase 1 and Sphingosine-1-Phosphate Signaling in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. Discovery and Biological Profiling of Potent and Selective mTOR Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Sphingosine Kinase 1 Signaling in Breast Cancer: A Potential Target to Tackle Breast Cancer Stem Cells [frontiersin.org]
- 9. Frontiers | Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System [frontiersin.org]
- 10. Molecular Mechanisms of Regulation of Sphingosine Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
avoiding GDC-0349 precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using GDC-0349, with a focus on avoiding precipitation in aqueous solutions.
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
Precipitation of this compound upon dilution of a DMSO stock solution into aqueous media is a common issue due to its low water solubility. This guide provides a systematic approach to troubleshoot and resolve this problem.
Problem: Precipitate forms after diluting this compound DMSO stock into aqueous buffer or cell culture medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: The recommended solvent for this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1][2] this compound is soluble in DMSO at concentrations of 91 mg/mL (201.08 mM) or higher.[1][2] It is important to use fresh, moisture-free DMSO as absorbed moisture can reduce the solubility of the compound.[1]
Q2: My this compound precipitated when I diluted my DMSO stock solution in my cell culture medium. What should I do?
A2: This is a common occurrence with compounds that have low aqueous solubility. Here are several steps you can take:
-
Vortex/Sonicate: Immediately after adding the DMSO stock to your aqueous medium, vortex the solution vigorously. Gentle sonication or warming the solution to 37°C for a short period can also help to redissolve the precipitate.
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 0.5%, to minimize both solvent toxicity and precipitation.
-
Dilution Technique: Add the DMSO stock solution dropwise to the vortexing aqueous medium. This rapid mixing can prevent localized high concentrations of the compound that can lead to precipitation.
-
Serial Dilutions in DMSO: If you are preparing a dose-response curve, it is recommended to perform serial dilutions in DMSO first, and then add the same small volume of each DMSO dilution to your aqueous medium.
Q3: What is the solubility of this compound in different solvents?
A3: The solubility of this compound varies significantly across different solvents. The following table summarizes the available data.
| Solvent | Solubility |
| DMSO | ≥91 mg/mL (≥201.08 mM)[1][2] |
| Ethanol | 6 mg/mL (13.25 mM)[1][2] |
| Water | Insoluble[1][2] |
| DMF | 30 mg/mL |
| DMSO:PBS (pH 7.2) (1:9) | 0.1 mg/mL |
Q4: How should I store this compound stock solutions?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 1 year or -20°C for up to 1 month.[1]
Q5: Are there any alternative formulation strategies for in vivo use?
A5: Yes, for in vivo applications, several formulation strategies have been reported to improve the delivery of this compound:
-
Suspension: A homogeneous suspension can be prepared in a vehicle like 0.5% methylcellulose and 0.2% Tween 80 in water.
-
Solubilizing Excipients: A clear solution for in vivo use can be prepared by first dissolving this compound in DMSO to make a stock solution (e.g., 25 mg/mL), and then diluting this stock with a solution of 20% SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline.[3]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh out the desired amount of this compound powder using an analytical balance. The molecular weight of this compound is 452.55 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 4.53 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution vigorously for several minutes until the powder is completely dissolved. A brief sonication or warming at 37°C can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile conical tube
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile conical tube, add the desired volume of pre-warmed cell culture medium. For example, to make 10 mL of a 10 µM working solution, you will use 10 mL of medium.
-
While vigorously vortexing the cell culture medium, add 10 µL of the 10 mM this compound stock solution dropwise. This represents a 1:1000 dilution and results in a final DMSO concentration of 0.1%.
-
Continue to vortex for another 30 seconds to ensure thorough mixing.
-
Visually inspect the working solution for any signs of precipitation. If a slight cloudiness appears, brief sonication or incubation in a 37°C water bath may help to clarify the solution.
-
Use the working solution immediately for your experiments.
Signaling Pathway
This compound is a potent and selective ATP-competitive inhibitor of mTOR, affecting both mTORC1 and mTORC2 complexes.
Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.
References
GDC-0349 Technical Support Center: Troubleshooting Guide & FAQs
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of GDC-0349 in pre-clinical research. The information is designed to assist in the design, execution, and interpretation of experiments investigating the impact of this compound on cell morphology and viability.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, ATP-competitive small molecule inhibitor of the mechanistic target of rapamycin (mTOR). It targets both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), thereby blocking downstream signaling pathways involved in cell growth, proliferation, survival, and metabolism.[1][2][3] Its dual inhibitory action can offer a more comprehensive blockade of the PI3K/Akt/mTOR pathway compared to rapamycin and its analogs (rapalogs), which only allosterically inhibit mTORC1.[4]
Impact on Cell Viability
Q2: What is the expected effect of this compound on cancer cell viability?
A2: this compound has been shown to inhibit cell growth and proliferation, and induce apoptosis (programmed cell death) in a variety of cancer cell lines.[1][5] Its cytotoxic effects are often dose- and time-dependent. In non-small cell lung cancer (NSCLC) cells, for example, this compound treatment leads to a significant increase in cell death.[5]
Q3: In which cancer cell lines has this compound demonstrated anti-proliferative activity?
A3: this compound has shown efficacy in a range of cancer cell lines, including but not limited to those derived from breast, prostate, and lung cancers. Its effectiveness can vary depending on the genetic background of the cells, such as the status of the PI3K/Akt/mTOR pathway.
Data Presentation: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Conditions | Reference |
| A549 | Non-Small Cell Lung Cancer | Not explicitly stated, but effective at 5-500 nM | CCK-8 assay, 72h | [5] |
| PC-3 | Prostate Cancer | 0.310 | Anti-proliferative assay | [1] |
| MCF-7 | Breast Cancer | Not explicitly stated, but effective | Not specified | [1] |
| Hela | Cervical Cancer | Not explicitly stated, but effective | Not specified | [1] |
| HepG2 | Liver Cancer | Not explicitly stated, but effective | Not specified | [1] |
Note: IC50 values can vary significantly based on the specific assay, incubation time, and cell line characteristics.[1]
Impact on Cell Morphology
Q4: What are the observed effects of this compound on cell morphology?
A4: As a potent inhibitor of the mTOR pathway, which plays a crucial role in regulating the actin cytoskeleton, this compound is expected to induce significant changes in cell morphology.[6][7] While detailed morphological studies specifically on this compound are not extensively reported in the provided search results, inhibition of mTORC2 is known to affect cytoskeletal dynamics.[6][8] This can manifest as alterations in cell shape, adhesion, and motility. This compound has been shown to inhibit cell migration and invasion in NSCLC cells, which is intrinsically linked to changes in cell morphology and cytoskeletal organization.[1][5]
Q5: How does this compound affect the actin cytoskeleton, stress fibers, and focal adhesions?
A5: The mTORC2 complex, which is inhibited by this compound, is a key regulator of the actin cytoskeleton.[6][8] Therefore, treatment with this compound is likely to lead to a disruption of actin polymerization, affecting the formation and stability of stress fibers and focal adhesions.[9][10][11][12][13] This disruption is a contributing factor to the observed decrease in cell migration and invasion.[1][5]
Troubleshooting Guides
Problem: Inconsistent or No Effect on Cell Viability
| Possible Cause | Troubleshooting Step |
| Cell Line Resistance | Some cell lines may exhibit intrinsic or acquired resistance to mTOR inhibitors. This can be due to mutations in mTOR itself or in upstream/downstream components of the signaling pathway.[14] Consider using a different cell line or investigating potential resistance mechanisms. |
| Drug Inactivity | Ensure proper storage and handling of the this compound compound to maintain its activity. Prepare fresh dilutions for each experiment. |
| Incorrect Dosage | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line. IC50 values can vary significantly between cell lines.[1] |
| Assay Issues | Verify the protocol for your chosen viability assay (e.g., MTT, Crystal Violet, Trypan Blue). Ensure appropriate incubation times and that the detection method is compatible with your experimental setup. |
Problem: Unexpected Morphological Changes or Lack Thereof
| Possible Cause | Troubleshooting Step |
| Sub-optimal Drug Concentration | The concentration of this compound may be too low to induce significant morphological changes. Refer to dose-response data and consider using a concentration at or above the IC50 value for viability effects. |
| Timing of Observation | Morphological changes may be time-dependent. Perform a time-course experiment to observe cells at different intervals after this compound treatment. |
| Cell Density | High cell density can mask individual cell morphology. Plate cells at a lower density to allow for clear visualization of cell shape and cytoskeletal structures. |
| Imaging Technique | Use appropriate microscopy techniques (e.g., fluorescence microscopy with phalloidin staining for F-actin) to visualize the cytoskeleton, stress fibers, and focal adhesions. |
Problem: Difficulty Interpreting Apoptosis Data
| Possible Cause | Troubleshooting Step |
| Distinguishing Apoptosis from Necrosis | Use a dual-staining method, such as Annexin V and a viability dye (e.g., Propidium Iodide), to differentiate between early apoptotic, late apoptotic, and necrotic cells. |
| Incorrect Gating in Flow Cytometry | Set up proper controls (unstained, single-stained) to establish correct gating for your flow cytometry analysis. |
| Late-Stage Apoptosis | If you suspect cells are in late-stage apoptosis, a TUNEL assay, which detects DNA fragmentation, may be a more appropriate method. |
Experimental Protocols
Cell Viability Assays
-
Trypan Blue Exclusion Assay: A simple, rapid method to determine the number of viable cells. Live cells with intact membranes exclude the dye, while dead cells with compromised membranes take it up and appear blue.
-
Crystal Violet Assay: This assay is used to quantify the total number of adherent cells. The dye stains the nuclei and cytoplasm of cells, and the amount of dye retained is proportional to the cell number.
Apoptosis Assays
-
Annexin V Assay: Detects one of the earliest events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye for detection by flow cytometry or fluorescence microscopy.
-
TUNEL (TdT-mediated dUTP Nick End Labeling) Assay: Identifies DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.
Mandatory Visualizations
Signaling Pathways
Caption: this compound inhibits both mTORC1 and mTORC2, impacting cell growth, survival, and cytoskeleton.
Experimental Workflows
Caption: Workflow for assessing cell viability after this compound treatment using various assays.
Caption: Experimental workflow for the detection and quantification of apoptosis induced by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery and Biological Profiling of Potent and Selective mTOR Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 9. Stress fibers guide focal adhesions to maturity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Focal adhesion size controls tension-dependent recruitment of alpha-smooth muscle actin to stress fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Focal adhesion signaling and actin stress fibers are dispensable for progression through the ongoing cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Focal adhesions, stress fibers and mechanical tension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | From stress fiber to focal adhesion: a role of actin crosslinkers in force transmission [frontiersin.org]
- 14. urotoday.com [urotoday.com]
Technical Support Center: GDC-0349 and Cell Culture Integrity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of GDC-0349 in cell culture, with a primary focus on preventing, identifying, and resolving contamination issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). It targets both mTORC1 and mTORC2 complexes, which are key components of the PI3K/Akt/mTOR signaling pathway that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is common in many cancers, making mTOR an attractive target for therapeutic intervention. This compound's inhibitory action can lead to the induction of tumor cell apoptosis and a decrease in cell proliferation.
Q2: Can this compound itself be a source of contamination in my cell culture?
While the this compound compound itself is not a biological contaminant, the process of preparing and introducing it into your cell culture can be a potential source of contamination if not performed under strict aseptic conditions. Contamination is more likely to be introduced from the environment, reagents, or handling procedures than from the compound itself.
Q3: What are the common signs of contamination I should look for when using this compound?
The signs of contamination in cultures treated with this compound are the same as those in any standard cell culture. These include:
-
Bacterial contamination: Sudden turbidity (cloudiness) of the culture medium, a rapid drop in pH (medium turns yellow), and the appearance of small, motile particles between cells when viewed under a microscope.
-
Fungal (yeast and mold) contamination: Visible filamentous structures (mold) or budding, oval-shaped cells (yeast) in the culture. The medium may remain clear initially but can become turbid in later stages.
-
Mycoplasma contamination: This is a more insidious form of contamination as it is often not visible to the naked eye and does not cause turbidity. Signs can be subtle and include a reduction in cell proliferation, changes in cell morphology, and decreased transfection efficiency.
Q4: I've observed contamination after treating my cells with this compound. What should I do?
The best course of action is to immediately discard the contaminated cultures to prevent cross-contamination of other cell lines in the laboratory. Following disposal, thoroughly decontaminate the biosafety cabinet, incubator, and any equipment that may have come into contact with the contaminated culture. Review your aseptic technique and the sterility of your reagents to identify the potential source of the contamination.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common contamination issues that may arise during experiments with this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Culture medium becomes cloudy and yellow shortly after adding this compound. | Bacterial contamination introduced during the preparation or addition of the this compound working solution. | - Immediately discard the contaminated culture. - Decontaminate the biosafety cabinet and incubator. - Review your protocol for preparing and adding the inhibitor, ensuring strict aseptic technique. - Prepare a fresh, sterile stock and working solution of this compound. |
| Filamentous growths or small, budding particles appear in the culture. | Fungal (mold or yeast) contamination. | - Discard the contaminated culture immediately. - Thoroughly clean and disinfect the incubator, paying close attention to the water pan, as it can be a source of fungal growth. - Ensure all media and reagents are properly stored and handled to prevent fungal contamination. |
| Cells show reduced viability or altered morphology, but the medium is clear. | Mycoplasma contamination. | - Quarantine the suspected culture and test for mycoplasma using a reliable detection method such as PCR or a specific detection kit. - If positive, discard the culture. Attempting to salvage irreplaceable cultures with anti-mycoplasma agents is possible but not generally recommended. - Test all other cell lines in the lab for mycoplasma. |
| Precipitate forms in the culture medium after adding this compound. | The final concentration of DMSO may be too high, or the this compound working solution was not properly diluted. | - Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid cytotoxicity and precipitation. - When diluting the this compound stock solution into the culture medium, add it dropwise while gently swirling the medium to ensure proper mixing. |
Experimental Protocols
1. Preparation of a Sterile this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Calibrated analytical balance
-
Sterile pipette tips
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the required amount of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve a 10 mM concentration.
-
Gently vortex or pipette up and down to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended by the supplier.
-
2. Treating Cell Cultures with this compound
This protocol outlines the steps for treating adherent cells with a this compound working solution.
-
Materials:
-
Sterile this compound stock solution (10 mM in DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Adherent cells in culture flasks or plates
-
Sterile pipette tips
-
-
Procedure:
-
Determine the desired final concentration of this compound for your experiment.
-
In a sterile tube, prepare the this compound working solution by diluting the stock solution in pre-warmed complete culture medium. Ensure the final DMSO concentration is below 0.5%.
-
Aspirate the old medium from the cell culture vessel.
-
Gently add the medium containing the this compound working solution to the cells.
-
Include a vehicle control in your experiment by treating a separate culture with the same final concentration of DMSO in the medium.
-
Return the cells to the incubator and monitor as required for your experiment.
-
Visualizations
Caption: this compound inhibits both mTORC1 and mTORC2 complexes in the PI3K/Akt signaling pathway.
Caption: Aseptic workflow for preparing and using this compound in cell culture experiments.
Caption: Decision tree for troubleshooting suspected cell culture contamination.
Validation & Comparative
GDC-0349 vs. Rapamycin: A Comparative Guide to mTORC1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
The mechanistic target of rapamycin (mTOR) is a critical serine/threonine kinase that integrates intracellular and extracellular signals to regulate cell growth, proliferation, and metabolism. As a central node in cellular signaling, mTOR, particularly mTOR complex 1 (mTORC1), is a key target in drug development, especially in oncology. This guide provides a detailed comparison of two prominent mTORC1 inhibitors: the ATP-competitive inhibitor GDC-0349 and the allosteric inhibitor rapamycin.
Mechanism of Action: A Tale of Two Binding Sites
This compound and rapamycin employ fundamentally different mechanisms to inhibit mTORC1, leading to distinct pharmacological profiles.
This compound is a potent and selective, ATP-competitive inhibitor of mTOR.[1][2] It directly competes with ATP for binding to the mTOR kinase domain, thereby preventing the phosphorylation of downstream substrates of both mTORC1 and mTORC2.[3]
Rapamycin , a macrolide, acts as an allosteric inhibitor of mTORC1.[4][5] It first forms a complex with the intracellular protein FKBP12. This rapamycin-FKBP12 complex then binds to the FRB (FKBP12-Rapamycin Binding) domain of mTOR, which is a component of mTORC1.[5] This binding event does not directly block the catalytic site but is thought to sterically hinder the access of some mTORC1 substrates, leading to a partial and selective inhibition of mTORC1 signaling.[6]
Potency and Efficacy: A Quantitative Comparison
The differing mechanisms of this compound and rapamycin are reflected in their potency and efficacy in both biochemical and cellular assays.
| Inhibitor | Target | Assay Type | Potency (Ki) | Potency (IC50) | Cell Line(s) | Reference(s) |
| This compound | mTOR | Kinase Assay | 3.8 nM | [1] | ||
| mTOR | Anti-proliferative | 310 nM | PC3 | [3] | ||
| Rapamycin | mTORC1 | Anti-proliferative | Low nM range | Various | [7] |
Note: IC50 values can vary significantly depending on the cell line and experimental conditions.
Impact on Downstream Signaling
The inhibition of mTORC1 by both agents leads to the dephosphorylation of its key downstream effectors, S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn suppresses protein synthesis and cell growth. However, the extent and nature of this inhibition differ.
This compound , as an ATP-competitive inhibitor, is expected to block the phosphorylation of all mTORC1 substrates more completely.[3] Furthermore, its inhibition of mTORC2 leads to the suppression of Akt phosphorylation at Serine 473, a key event in the PI3K/Akt signaling pathway.[1]
Rapamycin exhibits a more nuanced effect on downstream signaling. While it effectively inhibits the phosphorylation of S6K1, its impact on 4E-BP1 phosphorylation can be incomplete and cell-type dependent.[6][8] This is attributed to the existence of rapamycin-resistant functions of mTORC1.[6]
Experimental Protocols
In Vitro mTORC1 Kinase Assay
This assay measures the direct inhibitory effect of the compounds on the kinase activity of mTORC1.
Materials:
-
Immunoprecipitated mTORC1 (e.g., using anti-Raptor antibody)
-
Recombinant substrate (e.g., GST-4E-BP1)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
This compound and Rapamycin (with FKBP12)
-
SDS-PAGE and Western blot reagents
-
Antibodies: anti-phospho-4E-BP1 (Thr37/46), anti-GST
Procedure:
-
Thaw immunoprecipitated mTORC1 on ice.
-
Prepare inhibitor solutions at desired concentrations. For rapamycin, pre-incubate with recombinant FKBP12.
-
In a microcentrifuge tube, combine mTORC1, kinase assay buffer, and the inhibitor or vehicle control.
-
Initiate the reaction by adding the substrate and ATP.
-
Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the phosphorylated substrate.
Cellular Western Blot Analysis of mTORC1 Signaling
This experiment assesses the effect of the inhibitors on mTORC1 signaling in a cellular context.
Materials:
-
Cell line of interest (e.g., cancer cell line with activated PI3K/mTOR pathway)
-
Cell culture medium and supplements
-
This compound and Rapamycin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western blot reagents
-
Primary antibodies: anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-phospho-Akt (Ser473), anti-Akt, and a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound, rapamycin, or vehicle control for a specified duration (e.g., 1-24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature protein samples by boiling in SDS-PAGE loading buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the total protein and/or loading control.
Conclusion
This compound and rapamycin represent two distinct classes of mTORC1 inhibitors with different mechanisms of action, potency, and effects on downstream signaling. This compound, as an ATP-competitive inhibitor of both mTORC1 and mTORC2, offers a more complete blockade of the mTOR pathway. In contrast, rapamycin's allosteric inhibition of mTORC1 is partial and selective, which may be advantageous in certain therapeutic contexts but can also lead to the activation of feedback loops. The choice between these inhibitors will depend on the specific research question or therapeutic goal, with this compound providing a tool for potent and comprehensive mTOR inhibition and rapamycin offering a more nuanced modulation of mTORC1 activity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery and Biological Profiling of Potent and Selective mTOR Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action of the immunosuppressant rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dissecting the biology of mTORC1 beyond rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medsci.org [medsci.org]
- 8. escholarship.org [escholarship.org]
GDC-0349 and Everolimus: A Comparative Analysis in Preclinical Breast Cancer Models
In the landscape of targeted therapies for breast cancer, inhibitors of the PI3K/Akt/mTOR signaling pathway have become a cornerstone, particularly in overcoming endocrine resistance. This guide provides a detailed comparison of two prominent mTOR inhibitors: everolimus, an approved allosteric inhibitor of mTORC1, and GDC-0349, an investigational ATP-competitive inhibitor targeting both mTORC1 and mTORC2. This analysis is tailored for researchers, scientists, and drug development professionals, offering a granular look at their mechanisms, preclinical efficacy, and the experimental frameworks used for their evaluation.
Mechanism of Action: A Tale of Two Complexes
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling network that governs cell growth, proliferation, and survival.[1][2] Its dysregulation is a frequent event in breast cancer, contributing to tumor progression and resistance to therapies.[3][4]
Everolimus , a derivative of rapamycin, functions by forming a complex with the intracellular receptor FKBP12. This complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1), a key regulator of protein synthesis. By blocking mTORC1, everolimus impedes the phosphorylation of its downstream effectors, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), leading to a reduction in cell proliferation and growth.[5]
This compound is a potent and selective ATP-competitive inhibitor of mTOR kinase.[6] Unlike everolimus, its mechanism allows it to inhibit both mTORC1 and mTORC2.[7] The inhibition of mTORC2 is significant because it blocks the phosphorylation and full activation of Akt at serine 473, a key signaling node for cell survival. A known resistance mechanism to mTORC1 inhibitors like everolimus involves a negative feedback loop where S6K inhibition leads to the activation of upstream signaling, including PI3K and Akt.[6] By inhibiting both mTOR complexes, this compound is designed to abrogate this feedback loop, potentially offering a more complete and durable pathway inhibition.[6][7]
References
- 1. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Targeting PI3K/AKT/mTOR Pathway in Breast Cancer: From Biology to Clinical Challenges [mdpi.com]
- 4. Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicowesome: Mechanism of action of Everolimus in breast cancer [medicowesome.com]
- 6. Discovery and Biological Profiling of Potent and Selective mTOR Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
GDC-0349 vs. Second-Generation mTOR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of GDC-0349 and other second-generation mTOR inhibitors, focusing on their performance, mechanism of action, and supporting experimental data. The information is intended to assist researchers in making informed decisions for their preclinical and clinical studies.
Introduction to mTOR Inhibition
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that integrates intracellular and extracellular signals to regulate cell growth, proliferation, metabolism, and survival.[1][2] It functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2] Dysregulation of the mTOR pathway is a common feature in various cancers, making it a prime target for therapeutic intervention.[3][4]
First-generation mTOR inhibitors, known as rapalogs, allosterically inhibit mTORC1.[4][5] However, their efficacy can be limited by a feedback activation loop involving PI3K/Akt signaling.[4][5] This led to the development of second-generation mTOR inhibitors, which are ATP-competitive and target the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.[5][6][] This dual inhibition is believed to offer a more comprehensive blockade of the mTOR pathway.[8]
This compound is a potent and selective, orally bioavailable, ATP-competitive inhibitor of mTOR.[3][9][10] Like other second-generation inhibitors, it targets both mTORC1 and mTORC2.[9][10] This guide will compare the biochemical and cellular activities of this compound with other prominent second-generation mTOR inhibitors.
Biochemical Potency and Selectivity
The potency of mTOR inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) or their binding affinity (Ki) in biochemical assays. The following table summarizes the available data for this compound and a selection of second-generation mTOR inhibitors.
| Compound | Target | Ki (nM) | IC50 (nM) | Selectivity Notes |
| This compound | mTOR | 3.8[9][10][11] | - | >790-fold selective over PI3Kα. Less than 25% inhibition of 266 other kinases at 1 µM.[9][10][11] |
| Torin1 | mTOR | - | 2-10 | Selective for mTOR over related kinases.[6] |
| AZD8055 | mTOR | - | 0.8[12] | >1000-fold selective over Class I PI3K isoforms.[12] |
| OSI-027 | mTORC1 | - | 22[6][12][13] | >100-fold selective for mTOR over PI3Kα, β, γ, and DNA-PK.[6][12][13] |
| mTORC2 | - | 65[6][12][13] | ||
| WYE-132 | mTOR | - | <1 | Sub-nanomolar IC50 with remarkable selectivity.[4] |
Cellular Activity and Pathway Inhibition
The efficacy of mTOR inhibitors in a cellular context is determined by their ability to inhibit downstream signaling and reduce cell proliferation. Key pharmacodynamic markers include the phosphorylation of Akt (a substrate of mTORC2) and S6K (a downstream effector of mTORC1).
| Compound | Cell Line | Antiproliferative IC50 (µM) | Pathway Inhibition Notes |
| This compound | A2780 | 0.33[10] | Inhibits phosphorylation of 4E-BP1 and Akt (S473).[9][11] |
| MCF7 | 0.0058[10] | ||
| PC-3 | 0.27[10] | ||
| OSI-027 | Various | 0.4 - 4.5[6] | Inhibits phosphorylation of 4E-BP1, S6K1, and Akt.[6][13] |
| AZD8055 | H383, A549 | Potent | Inhibits phosphorylation of S6 and Akt.[12] |
In Vivo Efficacy
The antitumor activity of mTOR inhibitors is evaluated in preclinical xenograft models. The following table summarizes key findings for this compound.
| Compound | Xenograft Model | Dosing | Results |
| This compound | MCF7-neo/Her2 | Oral, once daily | Dose-dependent tumor growth inhibition, achieving stasis at the maximum tolerated dose.[10] |
| PC3 (PTEN null) | Oral, once daily | Efficacious.[10] | |
| 786-O (VHL mutant) | Oral, once daily | Efficacious.[10] |
Signaling Pathway
The following diagram illustrates the mTOR signaling pathway and the points of intervention for first and second-generation mTOR inhibitors.
Caption: mTOR signaling pathway and inhibitor targets.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize mTOR inhibitors.
mTOR Kinase Assay (In Vitro)
This protocol is adapted from a method for determining the in vitro kinase activity of mTORC1.
-
Immunoprecipitation of mTORC1:
-
Lyse cells in CHAPS lysis buffer.
-
Incubate lysates with anti-raptor or anti-mTOR antibody for 1-2 hours at 4°C.
-
Add Protein A/G agarose beads and incubate for another hour at 4°C.
-
Wash the immunoprecipitates multiple times with wash buffers to remove non-specific binding.
-
-
Kinase Reaction:
-
Detection:
-
Analyze the reaction products by Western blotting using antibodies specific for the phosphorylated substrate (e.g., phospho-S6K1 (Thr389) or phospho-4E-BP1 (Thr37/46)).
-
Caption: In vitro mTOR kinase assay workflow.
Western Blotting for Phospho-Akt and Phospho-S6K
This protocol outlines the general steps for detecting the phosphorylation status of mTOR pathway components in cell lysates.
-
Sample Preparation:
-
Treat cells with the mTOR inhibitor at various concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates in SDS-PAGE sample buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt (Ser473) or anti-phospho-S6K (Thr389)) overnight at 4°C.[14]
-
Wash the membrane to remove unbound primary antibody.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total Akt or total S6K).
-
In Vivo Xenograft Model
This protocol describes a general procedure for evaluating the antitumor efficacy of mTOR inhibitors in a mouse xenograft model.
-
Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).[15]
-
-
Tumor Growth and Treatment:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the mTOR inhibitor (e.g., this compound) or vehicle control orally or via intraperitoneal injection at a predetermined dose and schedule.[16]
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for pharmacodynamic markers).
-
Caption: In vivo xenograft model workflow.
Conclusion
This compound is a potent and selective second-generation mTOR inhibitor with demonstrated activity against both mTORC1 and mTORC2. Its biochemical and cellular potency is comparable to other well-characterized second-generation inhibitors. The provided experimental protocols offer a framework for further comparative studies to elucidate the nuanced differences in the biological activities of these compounds, which will be critical for their successful clinical development. The dual inhibition of mTORC1 and mTORC2 by this compound and other second-generation inhibitors represents a promising strategy to overcome the limitations of first-generation rapalogs in cancer therapy.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 6. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mesoscale.com [mesoscale.com]
- 9. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical characterization of OSI-027, a potent and selective inhibitor of mTORC1 and mTORC2: distinct from rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ccrod.cancer.gov [ccrod.cancer.gov]
- 15. file.glpbio.com [file.glpbio.com]
- 16. ashpublications.org [ashpublications.org]
Dual Targeting of the PI3K/mTOR Pathway: A Comparative Analysis of GDC-0349 and GDC-0941
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent driver of tumorigenesis.[1][2][3] Consequently, inhibitors targeting key nodes of this pathway have emerged as promising therapeutic agents in oncology. This guide provides a comparative overview of two such inhibitors: GDC-0349, a potent and selective mTOR inhibitor, and GDC-0941 (Pictilisib), a pan-PI3K inhibitor. While preclinical and clinical studies have extensively evaluated these compounds individually and in combination with other agents, data on the direct combination of this compound and GDC-0941 is not publicly available. This guide, therefore, focuses on their individual efficacy and provides an indirect comparison from a study where both were combined with a MEK inhibitor.
Mechanism of Action and Signaling Pathway
GDC-0941 is a potent, orally bioavailable inhibitor of class I PI3K, which is a critical upstream activator of the pathway.[4][5] By inhibiting PI3K, GDC-0941 blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby preventing the activation of downstream effectors such as AKT.[5] this compound is an ATP-competitive inhibitor of mTOR, a serine/threonine kinase that functions as a central regulator of cell growth and metabolism.[6][7] mTOR exists in two distinct complexes, mTORC1 and mTORC2, both of which are inhibited by this compound.[6][8] Inhibition of mTORC1 leads to a blockade of protein synthesis, while inhibition of mTORC2 prevents the full activation of AKT.[9]
Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition for GDC-0941 and this compound.
Comparative Efficacy Data
While a head-to-head comparison of the this compound and GDC-0941 combination is unavailable, a study by Salphati et al. provides valuable insights by comparing their respective combinations with the MEK inhibitor GDC-0973 in a KRas-mutant A549 lung cancer xenograft model.[9]
| Treatment Group | Tumor Growth Inhibition (TGI) | Key Findings |
| This compound (mTORi) + GDC-0973 (MEKi) | Stasis | Achieved a similar level of tumor stasis as the PI3Ki + MEKi combination.[9] |
| GDC-0941 (PI3Ki) + GDC-0973 (MEKi) | Stasis | Showed a comparable level of tumor growth inhibition to the mTORi + MEKi combination.[9] |
| This compound (single agent) | Modest tumor growth delay | [9] |
| GDC-0941 (single agent) | Modest tumor growth delay | [9] |
| GDC-0973 (single agent) | Modest tumor growth delay | [9] |
Note: TGI data is qualitative as presented in the source. "Stasis" indicates a halt in tumor growth.
Experimental Protocols
The following provides a detailed methodology for the key in vivo xenograft experiments cited in this guide.
A549 Lung Cancer Xenograft Model (Salphati et al., 2012) [9]
-
Cell Line: A549 human lung carcinoma cells (KRas mutant, LKB1 deficient).
-
Animal Model: Athymic nude mice.
-
Tumor Implantation: A549 cells were implanted subcutaneously into the flanks of the mice.
-
Treatment Groups:
-
Vehicle control
-
This compound (mTOR inhibitor) as a single agent.
-
GDC-0941 (PI3K inhibitor) as a single agent.
-
GDC-0973 (MEK inhibitor) as a single agent.
-
Combination of this compound and GDC-0973.
-
Combination of GDC-0941 and GDC-0973.
-
-
Drug Administration: All drugs were administered orally, once daily (QD).
-
Efficacy Endpoint: Tumor volume was measured regularly to determine tumor growth inhibition.
-
Tolerability: Animal body weight was monitored as a measure of toxicity. The combinations were reported to be well-tolerated with no significant changes in body weight.[9]
References
- 1. The PI3K inhibitor GDC-0941 combines with existing clinical regimens for superior activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A potent combination of the novel PI3K Inhibitor, GDC-0941, with imatinib in gastrointestinal stromal tumor xenografts: long-lasting responses after treatment withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A potent combination of the novel PI3K inhibitor, GDC-0941, with imatinib in gastrointestinal stromal tumor xenografts: long-lasting responses after treatment withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. selleckchem.com [selleckchem.com]
- 9. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
GDC-0349: A Comparative Guide to Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinase selectivity profile of GDC-0349, a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). Understanding the cross-reactivity of a kinase inhibitor is paramount in drug development to anticipate potential off-target effects and to delineate its precise mechanism of action. This document presents quantitative data on this compound's interaction with a broad panel of kinases, details the experimental methodologies used for these assessments, and visualizes its position within the PI3K/Akt/mTOR signaling pathway.
High Selectivity Profile of this compound
This compound was developed as a highly selective inhibitor of mTOR, with a reported inhibitory constant (Ki) of 3.8 nM.[1] Its selectivity has been demonstrated through extensive kinase profiling. In a comprehensive screen against a panel of 266 kinases, this compound exhibited remarkable specificity for its intended target.
Kinase Inhibition Data
The following table summarizes the inhibitory activity of this compound against its primary target, mTOR, and its lack of significant activity against other kinases at a concentration of 1 µM. The data is sourced from the supplementary information of the primary publication describing the discovery of this compound.
| Target | % Inhibition at 1 µM | Primary Pathway |
| mTOR | Potent Inhibition (Ki = 3.8 nM) | PI3K/Akt/mTOR Signaling |
| PI3Kα | < 25% | PI3K/Akt/mTOR Signaling |
| Over 260 other kinases | < 25% | Various Signaling Pathways |
This table represents a summary of the key findings. For a comprehensive list of all 266 kinases tested, please refer to the supplementary information of Pei Z, et al. ACS Med Chem Lett. 2013.
The data unequivocally demonstrates that this compound is a highly selective mTOR inhibitor, with minimal cross-reactivity against a large panel of other kinases, including the closely related PI3Kα.[1] This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target toxicities.
PI3K/Akt/mTOR Signaling Pathway
This compound exerts its effects by inhibiting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), key regulators of cell growth, proliferation, and survival.[1] The following diagram illustrates the central role of mTOR in this critical signaling cascade.
Experimental Protocols
The determination of kinase inhibitor selectivity is a critical step in drug discovery. The data presented in this guide was generated using industry-standard biochemical assays. While the specific proprietary details of the screen conducted by the original authors are not fully disclosed, the following represents a typical and widely accepted methodology for large-scale kinase selectivity profiling.
KINOMEscan™ Assay Platform (Representative Protocol)
This method is based on a competitive binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.
Objective: To determine the dissociation constants (Kd) or percent inhibition of a test compound against a comprehensive panel of kinases.
Materials:
-
Test compound (e.g., this compound) dissolved in DMSO.
-
A panel of DNA-tagged human kinases.
-
An immobilized, active-site directed ligand.
-
Streptavidin-coated magnetic beads.
-
Assay buffer.
-
Wash buffer.
-
Elution buffer.
-
qPCR reagents.
Procedure:
-
Compound Preparation: A stock solution of the test compound is prepared in DMSO and serially diluted to the desired screening concentration (e.g., 1 µM for single-point screening or a concentration range for Kd determination).
-
Assay Reaction Setup:
-
Kinase-tagged T7 phage is combined with the test compound in the assay buffer.
-
An immobilized, broadly active kinase inhibitor is coupled to streptavidin-coated magnetic beads.
-
The kinase-compound mixture is added to the beads with the immobilized ligand.
-
-
Competition Binding: The mixture is incubated to allow for competitive binding between the test compound and the immobilized ligand to the active site of the kinase. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
Washing: The beads are washed to remove unbound kinase and test compound.
-
Elution: The kinase that remains bound to the immobilized ligand is eluted.
-
Quantification: The amount of eluted kinase is quantified using quantitative PCR (qPCR) by amplifying the DNA tag associated with the kinase.
-
Data Analysis:
-
The amount of kinase detected in the presence of the test compound is compared to a DMSO control (representing 100% binding).
-
The results are expressed as a percentage of control. A lower percentage indicates stronger binding of the test compound to the kinase.
-
For dose-response experiments, the Kd is calculated by fitting the data to a standard binding isotherm model.
-
This robust and high-throughput method allows for the rapid and quantitative assessment of a compound's selectivity across the human kinome, providing crucial data for lead optimization and candidate selection in drug discovery programs.
References
A Comparative Analysis of GDC-0349 and Temsirolimus: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mTOR inhibitors GDC-0349 and temsirolimus. By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to facilitate a comprehensive understanding of these two compounds.
Introduction
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that governs fundamental cellular processes such as growth, proliferation, and survival.[1][2] Dysregulation of the mTOR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1] This has led to the development of mTOR inhibitors, which are broadly classified into two generations.
The first generation, known as rapalogs, includes sirolimus and its analogs like temsirolimus. These molecules allosterically inhibit mTOR Complex 1 (mTORC1).[3][4] The second generation of mTOR inhibitors, which includes this compound, are ATP-competitive inhibitors that target the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.[5][6] This dual inhibition is hypothesized to result in a more comprehensive blockade of the mTOR pathway and potentially overcome some of the resistance mechanisms associated with rapalogs.[3]
This guide presents a comparative analysis of this compound, a second-generation dual mTORC1/mTORC2 inhibitor, and temsirolimus, a first-generation mTORC1 inhibitor.
Mechanism of Action
This compound and temsirolimus inhibit mTOR signaling through distinct mechanisms, leading to different downstream effects.
Temsirolimus , a derivative of sirolimus, first binds to the intracellular protein FKBP12.[1][2] This drug-protein complex then allosterically inhibits mTORC1, a protein complex that regulates cell growth and proliferation.[1][2] Inhibition of mTORC1 by the temsirolimus-FKBP12 complex disrupts the phosphorylation of key downstream effectors, including S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4EBP1), leading to a reduction in protein synthesis and cell cycle arrest in the G1 phase.[7][8] Temsirolimus is also known to be converted to sirolimus in vivo.[7]
This compound , in contrast, is an ATP-competitive inhibitor that directly targets the kinase domain of mTOR.[5][6] This allows it to inhibit both mTORC1 and mTORC2.[5][6] By inhibiting mTORC2, this compound also blocks the phosphorylation and activation of Akt at serine 473, a key event in cell survival signaling that is not directly targeted by rapalogs like temsirolimus.[6] This dual inhibition of mTORC1 and mTORC2 is expected to lead to a more profound and sustained inhibition of the PI3K/Akt/mTOR pathway.
Figure 1: mTOR Signaling Pathway and Points of Inhibition.
Preclinical Performance Data
While direct head-to-head comparative studies are limited, data from various preclinical models provide insights into the relative potency and efficacy of this compound and temsirolimus.
In Vitro Potency
The following table summarizes the in vitro inhibitory activities of this compound and temsirolimus from various studies. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
| Compound | Assay Type | Target | Potency (IC50/Ki) | Cell Line | Reference |
| This compound | Kinase Assay | mTOR | Ki: 3.8 nM | - | [6] |
| Cell Proliferation | - | EC50: 270 nM | PC3 (Prostate) | [9] | |
| Cell Proliferation | - | IC50: 142 nM | - | [6] | |
| Temsirolimus | Cell Proliferation | - | IC50: 1.6 nM | SKBr3 (Breast) | [10] |
| Cell Proliferation | - | IC50: 4.3 nM | BT474 (Breast) | [10] |
In Vivo Efficacy
Both this compound and temsirolimus have demonstrated anti-tumor activity in various xenograft models.
This compound has shown dose-dependent tumor growth inhibition in multiple xenograft models when administered orally.[1][5] For example, in a MCF7-neo/Her2 breast cancer xenograft model, this compound achieved stasis (99% tumor growth inhibition) at the maximum tolerated dose.[5] It was also found to be efficacious in PC3 (prostate cancer) and 786-O (renal cancer) xenograft models.[5]
Temsirolimus has also demonstrated significant antitumor activity in preclinical studies.[8] In a study using a 4T1 breast cancer model in immunocompetent mice, temsirolimus at 5 mg/kg reduced tumor growth by approximately 22% compared to the vehicle group.[11]
A direct comparative study of the dual mTORC1/mTORC2 inhibitor Ku0063794 and temsirolimus in renal cell carcinoma xenografts found no significant difference in tumor growth inhibition between the two agents, suggesting that in some contexts, the additional inhibition of mTORC2 may not translate to superior in vivo efficacy.[12] However, another study comparing nab-sirolimus (an albumin-bound form of sirolimus) to temsirolimus in an A549 non-small cell lung cancer xenograft model showed significantly greater suppression of tumor growth with nab-sirolimus.[13]
Physicochemical and Pharmacokinetic Properties
| Property | This compound | Temsirolimus | Reference |
| Molecular Formula | C24H32N6O3 | C56H87NO16 | [7][14] |
| Molecular Weight | 452.55 g/mol | 1030.3 g/mol | [7][14] |
| Solubility | Soluble in DMSO and Ethanol | Soluble in Ethanol, DMSO, and DMF | [5][14] |
| Administration | Oral | Intravenous | [1][8] |
| Metabolism | - | Primarily by CYP3A4 to its active metabolite, sirolimus | [15] |
| Elimination Half-life | - | Temsirolimus: ~17 hours; Sirolimus (metabolite): ~55 hours |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments used in the evaluation of mTOR inhibitors.
Western Blotting for Phosphorylated Proteins (p-Akt, p-S6K)
This protocol is essential for assessing the inhibition of downstream mTOR signaling.
-
Cell Lysis:
-
Treat cells with this compound, temsirolimus, or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size on a polyacrylamide gel via electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for p-Akt (Ser473), total Akt, p-S6K, total S6K, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Cell Viability Assay (MTT/MTS)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat cells with a serial dilution of this compound or temsirolimus for a specified period (e.g., 72 hours).
-
-
Addition of Reagent:
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Measurement:
-
For MTT assays, add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Animal Xenograft Study
This in vivo model is critical for evaluating the anti-tumor efficacy of the compounds.
-
Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (vehicle control, this compound, temsirolimus).
-
-
Drug Administration:
-
Administer the drugs according to the specified dose and schedule (e.g., daily oral gavage for this compound, weekly intravenous injection for temsirolimus).
-
-
Monitoring:
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
-
Endpoint and Analysis:
-
Euthanize mice when tumors reach a predetermined size or at the end of the study.
-
Excise tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Calculate tumor growth inhibition for each treatment group compared to the control.
-
Figure 2: General Experimental Workflow for Comparative Analysis.
Conclusion
This compound and temsirolimus represent two distinct classes of mTOR inhibitors with different mechanisms of action and potential therapeutic applications. Temsirolimus, a first-generation rapalog, allosterically inhibits mTORC1. In contrast, this compound is a second-generation ATP-competitive inhibitor that targets the kinase activity of both mTORC1 and mTORC2, offering a more complete blockade of the mTOR signaling pathway.
Preclinical data suggest that both compounds exhibit significant anti-tumor activity in a variety of cancer models. The dual inhibition of mTORC1 and mTORC2 by this compound may offer advantages in certain contexts by overcoming feedback activation of Akt signaling. However, the translation of this mechanistic advantage into superior in vivo efficacy is likely context-dependent and requires further investigation through direct comparative studies.
This guide provides a foundational comparison based on currently available data. Researchers are encouraged to consider the specific molecular characteristics of their cancer models of interest when selecting an appropriate mTOR inhibitor for their studies. The provided experimental protocols offer a starting point for conducting rigorous comparative analyses to further elucidate the relative merits of these two important classes of anti-cancer agents.
References
- 1. New perspectives on mTOR inhibitors (rapamycin, rapalogs and TORKinibs) in transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the mTOR kinase domain: the second generation of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapalogs and mTOR inhibitors as anti-aging therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Biological Profiling of Potent and Selective mTOR Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Next-generation mTOR inhibitors in clinical oncology: how pathway complexity informs therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Temsirolimus | mTOR | Tocris Bioscience [tocris.com]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Comparison of Ku0063794, a Dual mTORC1 and mTORC2 Inhibitor, and Temsirolimus in Preclinical Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differentiating mTOR Inhibitors in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dual mTORC1/mTORC2 inhibition diminishes Akt activation and induces Puma-dependent apoptosis in lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 15. A comparison of Ku0063794, a dual mTORC1 and mTORC2 inhibitor, and temsirolimus in preclinical renal cell carcinoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
